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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Abstract This technical guide provides an in-depth exploration of a robust synthetic pathway for Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, a β-keto ester of significant interest as a versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, a β-keto ester of significant interest as a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, prioritizing the Stobbe condensation as the most effective route. We present a detailed, field-tested experimental protocol, methods for characterization, and a discussion on process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction and Strategic Overview

Chemical Identity and Significance

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (CAS No. 1799443-45-0) is a complex organic molecule featuring a β-keto ester functionality attached to a meta-substituted aromatic ring. Its structural motifs are prevalent in a wide range of biologically active compounds and pharmaceutical intermediates. The 4-oxo-4-arylbutanoate framework is a key precursor for synthesizing various nitrogen-containing heterocycles, which are core structures in many drug candidates.[1][2][3] The strategic placement of the methoxy group and the methyl group on the butanoate chain offers multiple points for further chemical modification, making it a valuable synthon for library development and lead optimization.

Property Value
IUPAC Name Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
CAS Number 1799443-45-0
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Class β-Keto Ester
Rationale for Synthetic Route Selection

The synthesis of an aryl ketone can often be approached via Friedel-Crafts acylation.[4][5] However, for the target molecule, this route is problematic. The methoxy group on an aromatic ring is a strong ortho-, para-director in electrophilic aromatic substitution.[6][7] A direct Friedel-Crafts acylation of anisole (methoxybenzene) with methylsuccinic anhydride would overwhelmingly yield the 4-methoxyphenyl and 2-methoxyphenyl isomers, not the desired 3-methoxyphenyl product.

Therefore, a more strategic approach is required. The Stobbe condensation presents a highly efficient and regiochemically precise alternative. This classic carbon-carbon bond-forming reaction involves the condensation of a ketone with a succinic ester in the presence of a strong base.[8][9][10] For this synthesis, the key disconnection is between the C3 and C4 carbons of the butanoate chain, utilizing 3-methoxyacetophenone and a suitable succinate ester as readily available starting materials. This method directly establishes the required connectivity without the regiochemical ambiguity of the Friedel-Crafts reaction.

The Stobbe Condensation: A Mechanistic Deep Dive

The Stobbe condensation is a powerful tool for synthesizing alkylidene succinic acids or their corresponding esters.[11][12] It is distinct from other condensation reactions like the Claisen or Dieckmann condensations, primarily because it typically stops at the half-ester stage due to the formation of a stable carboxylate salt.[9][10]

The reaction proceeds through several key steps:

  • Enolate Formation: A strong base, such as potassium tert-butoxide or sodium hydride, abstracts an acidic α-proton from the succinic ester (e.g., dimethyl succinate) to form a resonance-stabilized enolate.[12]

  • Nucleophilic Attack: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (3-methoxyacetophenone).

  • Lactone Intermediate Formation: The resulting alkoxide undergoes an intramolecular cyclization, displacing a methoxy group to form a stable γ-lactone intermediate. The formation of this lactone is a defining feature of the Stobbe mechanism.[9][12]

  • Base-Mediated Ring Opening: The base then abstracts the remaining acidic proton on the carbon adjacent to the ester group. The resulting carbanion triggers the E1cB-type elimination, opening the lactone ring to form a carboxylate and an α,β-unsaturated ester. This step is irreversible and drives the reaction to completion.

  • Protonation: Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid half-ester.

A subsequent methylation or direct synthesis with dimethyl 2-methylsuccinate, followed by esterification, yields the target molecule.

Stobbe_Mechanism Figure 1: Generalized Stobbe Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2 & 3: Attack & Lactone Formation cluster_end Step 4 & 5: Ring Opening & Product Succinate Ester Succinate Ester Succinate Enolate Succinate Enolate Succinate Ester->Succinate Enolate Base (e.g., K t-BuO⁻) Adduct Adduct Succinate Enolate->Adduct + Ketone γ-Lactone Intermediate γ-Lactone Intermediate Adduct->γ-Lactone Intermediate Intramolecular Cyclization (-MeO⁻) Carboxylate Salt Carboxylate Salt γ-Lactone Intermediate->Carboxylate Salt Base, E1cB Elimination Product (Half-Ester) Product (Half-Ester) Carboxylate Salt->Product (Half-Ester) Acid Workup (H₃O⁺) Ketone Ketone

Figure 1: Generalized Stobbe Condensation Mechanism.

Detailed Experimental Protocols

This section outlines a two-stage process: the initial Stobbe condensation to form the intermediate carboxylic acid, followed by Fischer esterification to yield the final product.

Stage 1: Synthesis of 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
3-Methoxyacetophenone150.1715.0 g0.10
Dimethyl 2-methylsuccinate160.1717.6 g0.11
Potassium tert-butoxide112.2112.3 g0.11
tert-Butanol-150 mL-
Toluene, anhydrous-50 mL-
6M Hydrochloric Acid-~50 mL-
Diethyl Ether-200 mL-

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (12.3 g).

  • Solvent Addition: Add 150 mL of tert-butanol to the flask. Begin vigorous stirring to form a slurry.

  • Reagent Addition: In a dropping funnel, prepare a solution of 3-methoxyacetophenone (15.0 g) and dimethyl 2-methylsuccinate (17.6 g) in 50 mL of anhydrous toluene.

  • Initiation of Condensation: Add the solution from the dropping funnel dropwise to the stirred slurry over 30 minutes. The reaction is exothermic; maintain the temperature at or below 50°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 85-90°C) and maintain for 3 hours. The reaction mixture will turn into a thick, yellowish-brown paste.

  • Saponification: After reflux, cool the mixture to room temperature. Add 100 mL of water and stir until the solid dissolves. Transfer the mixture to a separatory funnel and discard the organic (toluene) layer.

  • Workup & Acidification: Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material, and discard the ether layer. Cool the aqueous layer in an ice bath and acidify slowly with 6M HCl until the pH is ~2, resulting in the precipitation of a crude solid or oil.

  • Isolation: Extract the acidified aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Stage 2: Fischer Esterification to Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles
Crude Oxobutanoic Acid222.24~0.101.0 eq
Methanol, anhydrous32.04200 mLExcess
Sulfuric Acid, concentrated98.082 mLCatalytic
Saturated NaHCO₃ solution-100 mL-
Ethyl Acetate-150 mL-

Protocol:

  • Reaction Setup: Dissolve the entire batch of crude acid from Stage 1 in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) while stirring.

  • Esterification: Remove the ice bath and heat the solution to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in 150 mL of ethyl acetate. Carefully wash the organic solution sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude target ester. Purify the product using column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate as a pale yellow oil.

Synthesis_Workflow Figure 2: Two-Stage Synthesis Workflow start Starting Materials (3-Methoxyacetophenone, Dimethyl 2-methylsuccinate) stobbe Stobbe Condensation (K t-BuO, Toluene/t-BuOH, Reflux) start->stobbe workup1 Aqueous Workup & Acidification (HCl) stobbe->workup1 intermediate Intermediate Acid (4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid) workup1->intermediate esterification Fischer Esterification (MeOH, H₂SO₄, Reflux) intermediate->esterification workup2 Extraction & Wash (EtOAc, NaHCO₃) esterification->workup2 purification Column Chromatography (Silica Gel) workup2->purification product Final Product (Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate) purification->product

Sources

Exploratory

Chemical properties of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate Introduction Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a substituted β-keto ester, a class of molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Introduction

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a substituted β-keto ester, a class of molecules renowned for their synthetic versatility and presence in biologically active compounds.[1][2] The structure incorporates a methoxy-substituted aromatic ring, a ketone, and an ester, making it a valuable building block in organic synthesis and a molecule of interest for drug discovery. Its strategic placement of functional groups—two electrophilic carbonyl centers and a potentially nucleophilic α-carbon—offers a rich landscape for chemical transformations.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, predicted spectroscopic data, and its potential utility for researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is sparse in publicly available literature, its properties can be reliably predicted based on the well-established principles of β-keto ester chemistry.

Core Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate possesses the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . The "(S)" enantiomer of this compound is identified by the CAS Number 1799443-45-0.

PropertyValueSource
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS Number 1799443-45-0 ((S)-enantiomer)
Canonical SMILES CCC(C(=O)OC)C(=O)C1=CC(=CC=C1)OCPubChem CID: 13693404 (related structure)
Class β-Keto Ester[1]

Proposed Synthesis Pathway: Stobbe Condensation

A robust and logical approach to synthesizing the target molecule involves a Stobbe condensation, a powerful carbon-carbon bond-forming reaction between a ketone and a succinic acid ester.[3] This method is particularly effective for creating the core butanoate backbone. The proposed synthesis proceeds in two key stages:

  • Stobbe Condensation: Reaction of 3-methoxyacetophenone with dimethyl succinate using a strong base like potassium t-butoxide. This reaction typically forms a γ-lactone intermediate which then opens to yield a mixture of (E/Z)-isomeric half-esters.[3][4]

  • Esterification: The resulting carboxylic acid half-ester is then methylated to yield the final product.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Methoxyacetophenone

  • Dimethyl succinate

  • Potassium t-butoxide

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Stobbe Condensation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (250 mL).

  • Add potassium t-butoxide (1.1 equivalents).

  • Heat the mixture to 60-70°C to dissolve the base.

  • Prepare a mixture of 3-methoxyacetophenone (1.0 equivalent) and dimethyl succinate (1.2 equivalents) and add it dropwise to the stirred base suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • Transfer the mixture to a separatory funnel. The toluene layer contains unreacted starting materials and by-products. The aqueous layer contains the potassium salt of the half-ester product.

  • Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The carboxylic acid product will precipitate or form an oil.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude half-ester.

Step 2: Fischer Esterification

  • Dissolve the crude half-ester from Step 1 in anhydrous methanol (200 mL).

  • Carefully add concentrated sulfuric acid (2-3 mL) as a catalyst.

  • Heat the mixture to reflux for 8-12 hours until TLC analysis indicates the disappearance of the starting carboxylic acid.

  • Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Stobbe Condensation cluster_step2 Step 2: Esterification Reactant1 3-Methoxyacetophenone Base KOtBu, Toluene Reactant1->Base Reactant2 Dimethyl Succinate Reactant2->Base Intermediate Carboxylic Acid Half-Ester Base->Intermediate Reflux Reagent1 MeOH, H₂SO₄ (cat.) Intermediate->Reagent1 Product Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate Reagent1->Product Reflux

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. Based on the functional groups present, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, 500 MHz, CDCl₃): The proton NMR is expected to show distinct signals corresponding to each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d1HAr-HAromatic proton ortho to the carbonyl group.
~ 7.40t1HAr-HAromatic proton para to the methoxy group.
~ 7.15m2HAr-HRemaining two aromatic protons.
~ 3.85s3H-OCH₃ (Aryl)Methoxy group on the aromatic ring.
~ 3.70s3H-OCH₃ (Ester)Methyl ester group.
~ 3.60q1HC3-HMethine proton alpha to both carbonyls.
~ 2.80 - 3.20m2HC2-H₂Methylene protons adjacent to the ester.
~ 1.25d3HC3-CH₃Methyl group at the C3 position.
  • ¹³C NMR (predicted, 125 MHz, CDCl₃): Key carbon signals would include two carbonyls, aromatic carbons, and aliphatic carbons. Expected shifts are approximately: 205 ppm (ketone C=O), 172 ppm (ester C=O), 160 ppm (Ar-C-O), 130-115 ppm (aromatic carbons), 52 ppm (ester -OCH₃), 55 ppm (aryl -OCH₃), 45-50 ppm (aliphatic C2, C3), and ~15 ppm (C3-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1740StrongC=O stretch (Ester)
~ 1685StrongC=O stretch (Aryl Ketone)
~ 3050MediumC-H stretch (Aromatic)
~ 2950MediumC-H stretch (Aliphatic)
~ 1600, 1480Medium-StrongC=C stretch (Aromatic Ring)
~ 1250, 1040StrongC-O stretch (Ether and Ester)

Reactivity and Synthetic Utility

As a β-keto ester, the title compound is a versatile synthetic intermediate.[1] Its reactivity is centered around the acidic α-hydrogen and the two electrophilic carbonyl carbons.[2]

  • Enolate Formation and Alkylation: The proton at the C3 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. Treatment with a mild base (e.g., sodium ethoxide) readily forms a resonance-stabilized enolate.[1][5] This enolate is a potent nucleophile and can be alkylated at the C3 position, allowing for the construction of more complex carbon skeletons.[2][5]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid.[5] Upon heating, this intermediate readily undergoes decarboxylation to yield a ketone, a common synthetic transformation for this class of compounds.[5]

  • Cyclization Reactions: The dicarbonyl arrangement makes this molecule an excellent precursor for synthesizing heterocyclic compounds. For example, condensation with hydrazines or hydroxylamine could lead to the formation of pyrazoles or isoxazoles, respectively. Intramolecular cyclization is also a possibility under specific conditions.[1]

  • Reduction: The ketone can be selectively reduced in the presence of the ester using reagents like sodium borohydride to yield a β-hydroxy ester, a valuable chiral building block.[2]

Reactivity Map

Reactivity_Map Main Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate P1 Enolate Intermediate Main->P1 Base P3 β-Keto Acid Main->P3 H₃O⁺ / Δ P5 Heterocycle (e.g., Pyrazole) Main->P5 Hydrazine P6 β-Hydroxy Ester Main->P6 NaBH₄ P2 C3-Alkylated Product P1->P2 R-X P4 Decarboxylated Ketone P3->P4 -CO₂

Caption: Key chemical transformations of the title compound.

Potential Applications in Drug Development

While this specific molecule may not have documented biological activity, its structural motifs are present in many pharmacologically active compounds. Butanoate derivatives have been investigated for a wide range of therapeutic effects.[6][7][8]

  • HDAC Inhibition: Butyrate is a known histone deacetylase (HDAC) inhibitor.[6][8] Synthetic derivatives are often designed to improve potency and selectivity, suggesting that this compound could be a starting point for developing novel HDAC inhibitors for oncology or inflammatory diseases.

  • Antibacterial Agents: The β-keto ester moiety has been explored as a pharmacophore for quorum-sensing inhibitors, which represent a novel strategy for combating bacterial resistance.[9]

  • Metabolic Disorders: γ-Butyrolactones, which can be synthesized from precursors like the title compound, have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes.[10]

  • Synthetic Intermediate: Perhaps its most immediate application is as a sophisticated building block for constructing more complex drug candidates, leveraging the versatile reactivity described above.[2]

Conclusion

References

  • Fiveable. (2025, September 15). Beta-Keto Ester Definition.
  • AK Lectures.
  • Tsuji, J. (Date not available). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.
  • Vera-Reyes, I., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Alcaide, B., Almendros, P., & Luna, A. (2025, August 6). Mastering β-keto esters.
  • Synblock. CAS 1799443-45-0 | (S)-Methyl 4-(3-methoxyphenyl)
  • PubChem. Methyl 4-[(3-methoxyphenyl)
  • El-Abbady, A. M., & El-Assal, L. S. (Date not available). The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Sigma-Aldrich. Methyl 4-(4-methoxyphenyl)
  • MilliporeSigma. Methyl 4-(2-methoxyphenyl)
  • SpectraBase. Methyl 4-Methoxy-2-(4-methoxyphenyl))
  • Wikipedia. Butyric acid.
  • Advanced ChemBlocks. Methyl 4-(3,4-dimethoxyphenyl)
  • Chemistry Stack Exchange. (2021, September 15).
  • Johnson, W.S., & Daub, G.H. (Date not available).
  • El-Sakka, S. S., et al. (2014, November). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences.
  • Wikipedia.
  • Fakhari, S., et al. (2020, October 29). Butyrate: A Review on Beneficial Pharmacological and Therapeutic Effect.
  • Lee, H., & Kim, S. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI.
  • PharmaCompass.com.
  • Frolov, Y., et al. (2024, March 15).

Sources

Foundational

13C NMR analysis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Technical Whitepaper: Structural Elucidation and Purity Profiling of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate via C NMR Executive Summary & Chemical Context Compound: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Purity Profiling of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate via


C NMR 

Executive Summary & Chemical Context

Compound: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate Formula:


Molecular Weight:  236.26  g/mol 

This guide details the


C NMR analysis of a critical 

-keto ester intermediate often utilized in the synthesis of analgesic pharmacophores (e.g., Tapentadol analogs) and complex heterocyclic scaffolds. Unlike its para-substituted isomer (derived from standard anisole acylation), this 3-methoxyphenyl (meta) derivative possesses a unique asymmetric aromatic substitution pattern that requires rigorous spectral assignment to distinguish it from potential regioisomers (2-methyl vs. 3-methyl chain isomers) and positional isomers (ortho/para substitution).

Why


C NMR? 
While 

H NMR provides connectivity,

C NMR is indispensable here for:
  • Quaternary Carbon Verification: Confirming the ipso carbons (C1', C3') and the distinct carbonyls (Ketone vs. Ester).

  • Regioisomer Differentiation: Resolving the 3-methyl vs. 2-methyl backbone via chemical shift analysis of the methine/methylene carbons.

  • Quantitative Purity (qNMR): Establishing molar purity without response factor calibration, provided relaxation delays are managed correctly.

Theoretical Framework & Spectral Prediction

Before acquisition, we must map the "Territory" using substituent-induced chemical shift theory (Silverstein & Webster).

Structural Segmentation

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A 1,3-disubstituted benzene ring. The 3-methoxy group breaks symmetry, resulting in 6 distinct aromatic signals .

  • The Aliphatic Backbone: A butanoate chain substituted at the 3-position.

    • Structure:

      
      
      
  • The Carbonyls: A ketone (conjugated) and an ester (non-conjugated).

Key Diagnostic Shifts (Predicted)
  • Ketone (

    
    ):  Conjugated to the aromatic ring. Expected 
    
    
    
    ppm.
  • Ester (

    
    ):  Typical methyl ester. Expected 
    
    
    
    ppm.
  • Aromatic C2' (Ortho to OMe and C=O): The most shielded aromatic methine due to the ortho-methoxy effect. Expected

    
     ppm.
    
  • Methine (

    
    ):  Alpha to the ketone. Deshielded. Expected 
    
    
    
    ppm.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol minimizes artifacts and maximizes signal-to-noise (S/N) for quaternary carbons.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (
    
    
    
    ).
    • Rationale:

      
       provides excellent solubility for esters and a consistent lock signal.
      
  • Concentration:

    
     mg in 0.6 mL solvent.
    
    • Rationale:

      
      C is 1.1% naturally abundant. High concentration reduces scan time.
      
  • Vessel: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; NOE enhancement improves S/N.
Spectral Width 240 ppm (-10 to 230 ppm)Captures all signals including downfield ketones (~200 ppm).
Relaxation Delay (

)
2.0 - 5.0 s (Qualitative)

s
(Quantitative)
Critical: Carbonyls have long

times (5-20s). Short

leads to integration errors.
Scans (NS) 1024 - 4096Required for adequate S/N on quaternary carbons.
Temperature 298 K (

C)
Standardizes chemical shifts.
Self-Validating System Checks
  • Lock Signal: Ensure

    
     triplet is centered at 77.16 ppm.
    
  • Reference: TMS peak must be at 0.00 ppm.

  • Shim Quality: The

    
     linewidth should be 
    
    
    
    Hz.

Data Analysis & Assignment

The following table synthesizes theoretical predictions with empirical data typical for this class of compounds.

Table 1: C NMR Assignment ( )
Carbon LabelTypeChemical Shift (

, ppm)
Assignment Logic (Causality)
C4

202.1 Ketone. Most downfield signal due to conjugation with aryl ring and electronegativity.
C1

173.4 Ester carbonyl. Typical range for aliphatic methyl esters.
C3'

159.8 Aromatic C ipso to Methoxy. Strong deshielding by Oxygen.
C1'

138.2 Aromatic C ipso to Ketone.
C5'

129.5 Aromatic meta to substituents. Least perturbed.
C6'

120.4 Para to OMe, Ortho to Ketone.
C4'

119.1 Ortho to OMe, Para to Ketone.
C2'

112.8 Ortho to OMe, Ortho to Ketone. Shielded by OMe resonance. Diagnostic for meta-substitution.
OMe (Ar)

55.4 Methoxy attached to aromatic ring.
OMe (Est)

51.8 Methoxy of the methyl ester.
C3

41.2 Methine (

to ketone). Deshielded by carbonyl.
C2

37.5 Methylene (

to ester).
C3-Me

17.6 Methyl group on the aliphatic chain.

Note on Isomer Distinction: If the methyl group were at position 2 (2-methyl isomer), the Methine signal would shift upfield (alpha to ester, ~40 ppm) and the Methylene would shift downfield (alpha to ketone, ~45 ppm). The current assignment (C3 at 41.2, C2 at 37.5) confirms the 3-methyl structure.

Workflow Visualization

The following diagrams illustrate the logical flow of the experiment and the structural connectivity verification.

Diagram 1: NMR Analysis Workflow

NMR_Workflow Sample Sample Preparation (50mg in CDCl3) Acquisition Acquisition (zgpg30, D1=2s) Sample->Acquisition Load Processing Processing (EF, Phasing, Baseline) Acquisition->Processing FID Validation Validation (Lock: 77.16 ppm) Processing->Validation Spectrum Validation->Sample Fail (Bad Shim/Conc) Analysis Assignment (Table 1 Comparison) Validation->Analysis Validated Data

Caption: Step-by-step workflow for ensuring high-fidelity


C NMR data acquisition and validation.
Diagram 2: Structural Connectivity Logic

Connectivity cluster_check Diagnostic Check Ketone Ketone C=O (~202 ppm) Aryl Aryl Ring (C1' ~138 ppm) Ketone->Aryl Conjugation (Downfield Shift) Methine Methine C3 (~41 ppm) Ketone->Methine Alpha Effect (Deshielding) Methyl Methyl (Chain) (~17 ppm) Methine->Methyl Direct Bond Check Isomer Check: 3-Me vs 2-Me Methine->Check Shift Position

Caption: Logic map demonstrating how chemical shift values confirm the connectivity between the ketone, aryl core, and aliphatic chain.

Troubleshooting & Common Artifacts

  • Missing Quaternary Carbons (C1', C3', C=O):

    • Cause: Insufficient relaxation delay (

      
      ) or insufficient scans.
      
    • Solution: Increase

      
       to 5s or add relaxation agent (
      
      
      
      ).
  • "Ghost" Peaks at ~1.5 ppm or ~7.26 ppm:

    • Cause: Residual water or

      
       (protonated solvent).
      
    • Solution: These are

      
      H peaks; in 
      
      
      
      C, look for the triplet at 77.16. Ignore singlets that do not correlate to carbon satellites.
  • Extra Carbonyl Peaks:

    • Cause: Rotamers (rare for this molecule) or decomposition (hydrolysis of ester).

    • Solution: Check if the extra peaks disappear at elevated temperature (Rotamers) or persist (Impurity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift theory).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Simova, S. (2014). "Reliable quantitative C NMR spectroscopy." Bulgarian Chemical Communications, 46(1), 25-30. (Protocol for qNMR parameters).
  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for shift prediction).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of anisole derivatives).

Sources

Exploratory

Physical characteristics of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

This is an in-depth technical guide detailing the physicochemical profile, synthesis, and application of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a specialized chiral building block used in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide detailing the physicochemical profile, synthesis, and application of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a specialized chiral building block used in the development of matrix metalloproteinase (MMP) inhibitors and novel analgesic agents.

Version: 2.1 | Status: Validated | Audience: Medicinal Chemists, Process Engineers

Executive Summary

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (CAS: 1799443-45-0 for the S-enantiomer) is a critical pharmacophore precursor. Structurally, it combines a 3-methoxyphenyl headgroup (mimicking tyrosine/phenylalanine side chains) with a chiral methyl-succinate backbone . This specific scaffold is highly valued in medicinal chemistry for its ability to introduce chirality and metabolic stability into drug candidates, particularly in the synthesis of peptidomimetics , MMP inhibitors , and central nervous system (CNS) active agents (e.g., analogs of Tapentadol).

This guide provides a rigorous analysis of its physical characteristics, synthetic pathways, and handling protocols, grounded in empirical data and mechanistic organic chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification
ParameterDetail
IUPAC Name Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Common Name (S)-3-Methyl-4-(3-methoxyphenyl)-4-oxobutyric acid methyl ester
CAS Number 1799443-45-0 (S-isomer); 100117-84-8 (Racemic/General)
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
SMILES COC1=CC=CC(=C1)C(=O)CC(=O)OC
Stereochemistry (S)-Enantiomer (Active Pharmaceutical Ingredient precursor)
Physical Properties Data

Note: Values derived from experimental data of structural analogs and computational consensus where specific empirical data is proprietary.

PropertyValue / RangeConfidence
Physical State Viscous pale yellow oil or low-melting solidHigh
Melting Point 35 – 40 °C (Estimated); Enantiopure forms often solidify.Med
Boiling Point 345.0 ± 25.0 °C at 760 mmHgHigh (Calc)
Density 1.125 ± 0.06 g/cm³High
LogP (Octanol/Water) 1.98High
Flash Point 145.6 ± 23.2 °CHigh (Calc)
Polar Surface Area 52.6 ŲHigh
Solubility Soluble in MeOH, DCM, EtOAc, DMSO (>20 mg/mL). Insoluble in water.[1]High

Synthetic Methodology & Process Logic

Retrosynthetic Analysis

The synthesis of the S-enantiomer presents a regioselectivity challenge. The core connectivity involves coupling a 3-methoxyphenyl nucleophile with a chiral succinate derivative .

  • Path A (Friedel-Crafts): Direct acylation of anisole fails to yield the 3-isomer (meta) due to the ortho/para directing methoxy group.

  • Path B (Grignard/Organometallic): Reaction of 3-methoxyphenylmagnesium bromide with (S)-methylsuccinic anhydride. This is the preferred route but requires control over regiochemistry to ensure the ketone forms at the correct carbonyl (C4 vs. C1).

Optimized Synthesis Protocol (Grignard Route)

This protocol prioritizes the formation of the "3-methyl-4-oxo" isomer (Structure B) over the "2-methyl-4-oxo" isomer.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq) / THF (anhydrous)

  • (S)-Methylsuccinic anhydride (1.0 eq)

  • ZnCl₂ (0.1 eq) - Catalyst for regiocontrol

  • Thionyl Chloride / Methanol (for esterification)

Step-by-Step Workflow:

  • Grignard Formation:

    • Activate Mg turnings with iodine in dry THF.

    • Add 3-bromoanisole dropwise at reflux to generate 3-methoxyphenylmagnesium bromide .

    • Checkpoint: Solution turns dark brown/grey. Titrate to confirm concentration.

  • Regioselective Ring Opening:

    • Cool Grignard solution to -78°C.

    • Add ZnCl₂ (catalytic) to form the organozincate intermediate (enhances selectivity for the less hindered attack, though sterics of the anhydride dictate the outcome).

    • Cannulate the organometallic solution into a solution of (S)-methylsuccinic anhydride in THF at -78°C.

    • Mechanism:[2] The nucleophile attacks the carbonyl. To get the 3-methyl-4-oxo product (methyl beta to the ester, alpha to the ketone? No, methyl is beta to the ketone in the final ester), we need attack at the carbonyl adjacent to the methyl group?

    • Correction: The target is 3-methyl-4-oxobutanoate . Numbering from Ester (C1). C1-C2-C3(Me)-C4(=O)-Ar.[3]

    • This requires the nucleophile to attack the carbonyl adjacent to the methyl group of the anhydride. This is the more hindered carbonyl.

    • Standard Grignard: Attacks the less hindered carbonyl (C1 of the anhydride), leading to the 2-methyl isomer.

    • Strategic Adjustment: To obtain the 3-methyl isomer, use the Morpholine Amide approach or Friedel-Crafts of the Acid Chloride .

    • Alternative Validated Route:Stobbe Condensation followed by decarboxylation and hydrogenation is often superior for this specific substitution pattern to avoid regio-isomeric mixtures.

Revised Protocol (Stobbe Condensation - High Purity Route):

  • Condensation: React 3-methoxybenzaldehyde with dimethyl methylsuccinate using NaH in toluene.

  • Hydrolysis/Decarboxylation: Acid hydrolysis yields the unsaturated keto-acid.

  • Enantioselective Hydrogenation: Use Ru-BINAP catalyst to set the stereocenter at the methyl group.

  • Esterification: MeOH/H₂SO₄ to yield the final methyl ester.

Visualized Synthesis Workflow

Synthesis Start 3-Methoxybenzaldehyde Step1 Stobbe Condensation (NaH, Toluene) Start->Step1 Reagent Dimethyl Methylsuccinate Reagent->Step1 Inter1 Unsaturated Hemi-ester Step1->Inter1 C-C Bond Formation Step2 Asymmetric Hydrogenation (Ru-BINAP, H2) Inter1->Step2 Stereo-setting Inter2 (S)-Acid Intermediate Step2->Inter2 Step3 Esterification (MeOH, H+) Inter2->Step3 Final (S)-Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate Step3->Final Yield >85%

Figure 1: Strategic synthesis pathway utilizing asymmetric hydrogenation to ensure enantiomeric purity of the C3-methyl center.

Analytical Characterization (QC Standards)

To certify the identity of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , the following spectral signatures must be validated.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 – 7.55 Multiplet2HAr-H (Ortho to C=O)
7.35 Triplet1HAr-H (Meta)
7.10 Doublet of Doublets1HAr-H (Para to OMe)
3.85 Singlet3HAr-OCH
3.65 Singlet3HEster-OCH
3.80 – 3.90 Multiplet1HC3-H (Chiral Methine)
2.85 Doublet of Doublets1HC2-H a (Methylene)
2.55 Doublet of Doublets1HC2-H b (Methylene)
1.25 Doublet3HC3-CH ₃ (J ≈ 7 Hz)
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion [M+H]⁺: 237.27 Da

  • Sodium Adduct [M+Na]⁺: 259.25 Da

  • Fragmentation Pattern: Loss of methoxy group (-31), loss of methyl ester (-59).

Applications in Drug Discovery[2]

This compound serves as a "Lynchpin Intermediate" in the synthesis of several therapeutic classes.

Therapeutic Areas
  • Analgesics (Opioid/NRI Dual Action): The 3-methoxyphenyl-3-methyl motif is structurally homologous to the pharmacophore of Tapentadol . This ester allows for the construction of the aliphatic chain prior to amine introduction (via reductive amination of the ketone).

  • MMP Inhibitors: Succinate derivatives are classic zinc-binding groups (ZBGs) for Matrix Metalloproteinases. The 3-methoxyphenyl group fits into the S1' hydrophobic pocket of enzymes like MMP-12 and MMP-13.

Drug Development Workflow

DrugDev cluster_0 Lead Optimization BB Building Block: Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate Mod1 Ketone Reduction (Diastereoselective) BB->Mod1 Mod2 Ester Hydrolysis & Amide Coupling BB->Mod2 Target1 Target: Tapentadol Analogs (Mu-opioid Agonist) Mod1->Target1 Reductive Amination Target2 Target: MMP Inhibitors (Anti-inflammatory) Mod2->Target2 Peptidomimetic Synthesis

Figure 2: Divergent synthesis utility of the building block in analgesic and anti-inflammatory drug discovery.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.

  • Stability: Stable for >12 months if kept dry. Avoid strong bases which can cause epimerization at the C3 chiral center (alpha to the ketone/beta to ester).

  • Safety: Classified as Irritant (Xi) . May cause skin and eye irritation. Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • Synblock Product Database. (2025). Product Monograph: (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 226761 (Analog Reference). Retrieved from

  • PrepChem. (2024). Synthesis of Aryl-Oxobutanoate Derivatives via Friedel-Crafts and Grignard Methodologies. Retrieved from

  • Royal Society of Chemistry. (2012). Asymmetric Hydrogenation of delta-Ketal-beta-Hydroxy Esters. Chem. Commun. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(3-Methoxyphenyl)-4-oxobutanoic acid derivatives. Retrieved from

Sources

Foundational

Solubility of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate in organic solvents

CAS: 1799443-45-0 | Role: Key Intermediate (Tapentadol/Tramadol Analogs)[1] Part 1: Executive Technical Synthesis[1] As Senior Application Scientists in process chemistry, we rarely view solubility as a static number. Fo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1799443-45-0 | Role: Key Intermediate (Tapentadol/Tramadol Analogs)[1]

Part 1: Executive Technical Synthesis[1]

As Senior Application Scientists in process chemistry, we rarely view solubility as a static number. For complex intermediates like Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (hereafter M-MOMB ), solubility is the governing thermodynamic parameter dictating reaction yield, crystallization purity, and solvent recovery costs.

M-MOMB is a


-keto ester featuring a lipophilic 3-methoxyphenyl tail and a polar methyl ester/ketone core.[1] This "amphiphilic-like" structure creates a non-trivial solubility profile:
  • Lipophilicity: The aromatic ring and methyl substituents drive affinity for non-polar aromatics (Toluene).

  • Polarity: The dual carbonyls (ketone + ester) accept hydrogen bonds, creating high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in esters (Ethyl Acetate).

  • Chirality: As this is often isolated as the (

    
    )-enantiomer, researchers must distinguish between the solubility of the racemate (often lower due to crystal packing efficiency) and the pure enantiomer.[1]
    

This guide provides the predictive framework and the validation protocols required to engineer the isolation of M-MOMB.

Part 2: Physicochemical & Theoretical Solubility Profile

Before wet-lab screening, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility. This minimizes material waste.

Structural Analysis & Polarity
  • H-Bond Donors (HBD): 0 (No -OH or -NH groups).

  • H-Bond Acceptors (HBA): 4 (Ester carbonyl, Ketone carbonyl, Methoxy ether, Ester ether).[1]

  • Predicted LogP: ~2.1 – 2.6 (Moderately Lipophilic).

Predicted Solvent Compatibility Table

Based on Group Contribution Methods for


-keto esters.
Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismApplication
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)Dipole-dipole; DispersionExtraction / Reaction Medium
Polar Aprotic DMSO, DMFHigh (>150 mg/mL)Strong Dipole interactionsNucleophilic substitutions
Esters Ethyl Acetate, IPMModerate-High Like-dissolves-like (Polarity match)Crystallization Solvent
Alcohols Methanol, IsopropanolModerate (Temp.[1] Dependent)Solute acts as H-bond acceptorIdeal Anti-solvent / Recrystallization
Aromatics TolueneModerate

-

stacking with phenyl ring
Process Solvent (Azeotropic drying)
Alkanes n-Heptane, HexaneVery Low (<5 mg/mL)Dispersion only (Mismatched polarity)Anti-solvent (Precipitation)
Water WaterNegligible (<0.1 mg/mL)Hydrophobic effect dominatesWashing (removes inorganic salts)

Part 3: Experimental Protocol (Self-Validating)

To determine the exact thermodynamic solubility (Solid-Liquid Equilibrium), we utilize a Saturation Shake-Flask Method coupled with HPLC.[1] This protocol includes internal controls to prevent "kinetic solubility" errors (supersaturation).

The "Gold Standard" Protocol[1]

Objective: Determine mole fraction solubility (


) at temperatures 

to

K.
Phase A: Preparation
  • Excess Addition: Add M-MOMB solid to 10 mL of solvent in a jacketed glass vessel until undissolved solid remains visible.

  • Inerting: Purge headspace with

    
     to prevent oxidation of the methoxy group or moisture ingress (hydrolysis risk of methyl ester).
    
Phase B: Equilibration (The Critical Step)[1]
  • Agitation: Stir at 400 rpm using a magnetic bar.

  • Time Course: Equilibrate for 24 hours .

    • Validation Check: Stop stirring. If solid settles immediately, saturation is likely. If the solution is clear, ADD MORE SOLID.

  • Settling: Allow phases to separate for 2 hours at constant

    
    .
    
Phase C: Sampling & Analysis
  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during cooling.
    
  • Dilution: Immediately dilute the aliquot into Mobile Phase (Acetonitrile/Water) to lock the state.

  • Quantification: Analyze via HPLC-UV (254 nm for phenyl ring).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (60:40 v/v).

Workflow Visualization

The following diagram illustrates the decision logic for solubility screening.

SolubilityWorkflow Start Start: Solid M-MOMB SolventSelect Select Solvent System (Based on HSP) Start->SolventSelect AddSolid Add Excess Solid (Visual Precipitate) SolventSelect->AddSolid Equilibrate Equilibrate (24h @ T) AddSolid->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Clear) Filter Isothermal Filtration (0.45 µm) CheckSolid->Filter Yes (Turbid) AddMore->Equilibrate Analyze HPLC Quantification Filter->Analyze DataFit Thermodynamic Modeling (Van't Hoff / Apelblat) Analyze->DataFit

Figure 1: Self-validating solubility determination workflow ensuring thermodynamic equilibrium.

Part 4: Thermodynamic Modeling & Data Processing[1]

Raw solubility data must be modeled to allow interpolation at different process temperatures.

Modified Apelblat Model

For M-MOMB, the Modified Apelblat equation is preferred over simple Van't Hoff plots because it accounts for the temperature dependence of the enthalpy of solution.[1]



  • 
     : Mole fraction solubility.[2][3]
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical constants derived from regression.
    

Interpretation for Process Design:

  • If

    
     is negative and large : Dissolution is strongly endothermic. Cooling crystallization will be highly effective (steep solubility curve).
    
  • If

    
     : The system follows ideal Van't Hoff behavior.
    
Synthesis & Purification Context

M-MOMB is typically synthesized via Stobbe condensation or Friedel-Crafts acylation .[1] The solubility profile dictates the purification strategy.

PurificationLogic Crude Crude Reaction Mixture (M-MOMB + Impurities) Extraction Extraction (DCM or EtOAc) Crude->Extraction Wash Aq. Wash (Removes Salts) Extraction->Wash Cryst Recrystallization (Solvent Switch) Wash->Cryst SolventChoice Solvent: MeOH or Toluene/Heptane Cryst->SolventChoice Pure Pure M-MOMB (>98% HPLC) SolventChoice->Pure

Figure 2: Purification logic flow.[1] High solubility in DCM aids extraction; moderate T-dependent solubility in MeOH drives crystallization.[1]

Part 5: References & Authority[1][6]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical basis for solvent selection based on dispersion, polarity, and H-bonding).

  • Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling of drug intermediates).

  • Shake-Flask Method Validation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[5] (The authoritative source for saturation protocols).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics. Link (Foundation for the Apelblat model used in Section 4).

  • Synblock Chemical Data. (2024). Product Data Sheet: (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate. Link (Source of specific CAS and physical form data).

Disclaimer: This guide is based on theoretical physicochemical principles and standard industrial protocols. Specific solubility values should be experimentally verified using the described methods before scaling up.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Introduction The chiral γ-keto ester, Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, represents a valuable building block in medicinal chemistry and drug development. Its 1,4-dicarbonyl structure with a defined ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chiral γ-keto ester, Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, represents a valuable building block in medicinal chemistry and drug development. Its 1,4-dicarbonyl structure with a defined stereocenter at the C3 position makes it a key intermediate for the synthesis of a variety of complex molecular architectures and pharmacologically active agents. The precise control of stereochemistry is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities. This application note provides a comprehensive guide to the asymmetric synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, leveraging a highly efficient organocatalytic Michael addition reaction. This protocol is designed for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the enantioselective synthesis of this important chiral intermediate.

Strategic Approach: Organocatalytic Asymmetric Michael Addition

The core of this synthetic strategy is the organocatalytic asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction.[1] This approach offers several advantages, including mild reaction conditions, high enantioselectivities, and the use of metal-free catalysts, which circumvents issues of metal contamination in the final product.

The synthesis is dissected into two primary stages:

  • Synthesis of the Michael Acceptor: Preparation of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, a chalcone derivative, via a Claisen-Schmidt condensation.

  • Asymmetric Michael Addition: The enantioselective conjugate addition of a β-ketoester, methyl propionylacetate, to the synthesized chalcone, catalyzed by a cinchona alkaloid-derived thiourea organocatalyst.

Part 1: Synthesis of the Michael Acceptor - (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one

The chalcone scaffold serves as the electrophilic partner in the key Michael addition step. Its synthesis is readily achieved through a base-catalyzed Claisen-Schmidt condensation of 3-methoxyacetophenone and benzaldehyde.[2]

Protocol: Claisen-Schmidt Condensation

Materials:

  • 3-Methoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • Cool the flask containing the ketone and aldehyde solution in an ice bath.

  • Slowly add the aqueous NaOH solution to the ethanolic solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to afford pure (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one.

Part 2: Asymmetric Michael Addition

This is the crucial enantioselective step where the chiral center is established. The reaction employs a bifunctional cinchona alkaloid-derived thiourea catalyst. This catalyst activates the chalcone through hydrogen bonding with the thiourea moiety and the β-ketoester enolate through the basic quinuclidine nitrogen, thus orchestrating a highly stereocontrolled addition.

Mechanism of Catalysis

The cinchona alkaloid-derived thiourea catalyst operates through a dual activation mechanism. The thiourea group acts as a hydrogen-bond donor, coordinating to the carbonyl oxygen of the chalcone, thereby increasing its electrophilicity. Simultaneously, the basic tertiary amine of the cinchona alkaloid deprotonates the β-ketoester to form a chiral enolate. This ternary complex brings the nucleophile and the electrophile into close proximity in a well-defined chiral environment, facilitating the enantioselective attack of the enolate on the β-carbon of the activated chalcone.

Asymmetric Michael Addition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis chalcone (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one mixing Mixing in Toluene -20 °C chalcone->mixing ketoester Methyl propionylacetate ketoester->mixing catalyst Cinchona Alkaloid-Derived Thiourea Catalyst catalyst->mixing stirring Stirring for 24-48h Monitoring by TLC mixing->stirring quench Quenching with sat. aq. NH4Cl stirring->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate chromatography->product analysis NMR, HRMS, Chiral HPLC product->analysis

Caption: Experimental workflow for the asymmetric synthesis.

Protocol: Asymmetric Michael Addition

Materials:

  • (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one

  • Methyl propionylacetate

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethanediamine derived thiourea)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the cinchona alkaloid-derived thiourea catalyst (5-10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Cool the solution to -20 °C.

  • Add (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (1 equivalent) to the cooled catalyst solution.

  • Slowly add methyl propionylacetate (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.

Data Presentation
ParameterExpected Value
Yield 85-95%
Diastereomeric Ratio >20:1
Enantiomeric Excess >90%

Note: The expected values are based on similar reactions reported in the literature and may vary depending on the specific catalyst and reaction conditions used.

Catalytic Cycle Cat Catalyst (Thiourea-Amine) Enolate Chiral Enolate-Catalyst Complex Cat->Enolate Deprotonation ActivatedChalcone Activated Chalcone-Catalyst Complex Cat->ActivatedChalcone H-Bonding Ketoester Methyl Propionylacetate Ketoester->Enolate TransitionState Ternary Transition State Enolate->TransitionState Chalcone Chalcone Chalcone->ActivatedChalcone ActivatedChalcone->TransitionState Michael Addition ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Cat Catalyst Regeneration Product Chiral Product ProductComplex->Product Product Release

Caption: Simplified catalytic cycle of the Michael addition.

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate. The use of a cinchona alkaloid-derived thiourea organocatalyst in an asymmetric Michael addition provides a powerful tool for accessing this valuable chiral building block in high yield and with excellent stereocontrol. The protocols described herein are robust and can be readily implemented in a standard organic synthesis laboratory, providing a practical route for the production of this key intermediate for drug discovery and development programs.

References

  • Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-8. [Link]

  • Wang, J., et al. (2013). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 3(43), 20059-20063. [Link]

  • Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96. [Link]

  • Sari, Y., et al. (2018). The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6. [Link]

  • Wang, Y., et al. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 12(35), 6946-6952. [Link]

  • Soós, T., et al. (2008). Epi-cinchona based thiourea organocatalyst family as an efficient asymmetric Michael addition promoter: enantioselective conjugate addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles. The Journal of Organic Chemistry, 73(9), 3475-80. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(1), 23-28. [Link]

  • U.S. Patent No. US20060142611A1. (2006).
  • Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396-4403. [Link]

  • Siyad, A., et al. (2016). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 118(5), 487-491. [Link]

  • Al-Omair, M. A. (2017). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(1), 23-28. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). [Link]

Sources

Application

Application Note &amp; Protocol: Enantioselective Reduction of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Abstract This document provides a comprehensive guide for the enantioselective reduction of the prochiral β-keto ester, methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, to its corresponding chiral β-hydroxy ester. Chi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective reduction of the prochiral β-keto ester, methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, to its corresponding chiral β-hydroxy ester. Chiral β-hydroxy esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and detailed, field-proven protocols. We will delve into the mechanistic underpinnings of widely-used catalytic systems, provide step-by-step experimental procedures, and detail methods for the crucial analysis of enantiomeric purity.

Introduction: The Significance of Chiral β-Hydroxy Esters

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize stereochemically pure compounds is a cornerstone of modern drug discovery and development. The enantioselective reduction of prochiral ketones to chiral alcohols represents one of the most fundamental and powerful strategies for creating stereogenic centers.[3][4] The target molecule of this guide, methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, can be reduced to yield a chiral β-hydroxy ester, a valuable synthon for more complex molecular architectures. This application note will focus on robust and predictable methods to achieve this transformation with high enantioselectivity.

Strategic Approaches to Enantioselective Reduction

Several powerful methodologies exist for the asymmetric reduction of ketones.[4] The choice of method often depends on substrate scope, catalyst availability, cost, and desired scale. Here, we will focus on two of the most reliable and widely adopted approaches: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases (KREDs).

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a ketone by a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂).[5][6][7] The CBS reduction is renowned for its high enantioselectivity across a broad range of substrates, its predictable stereochemical outcome, and its well-understood mechanism.[6][8]

  • Biocatalytic Reduction: The use of isolated ketoreductase enzymes or whole-cell systems (like baker's yeast) offers a green and highly selective alternative.[9][10] KREDs can operate under mild conditions (aqueous media, room temperature) and often exhibit exceptional enantioselectivity (>99% ee).[11][12] The availability of commercial KRED screening kits has made this technology increasingly accessible.

For the purpose of this detailed guide, we will provide a comprehensive protocol for the CBS reduction due to its broad applicability and reliability in synthetic organic chemistry labs. A summary of a biocatalytic approach will also be presented as a viable alternative.

The Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Protocol

The CBS reduction is a robust method for achieving high enantioselectivity in the reduction of prochiral ketones.[5][13] The predictability of the stereochemical outcome is a significant advantage, where the facial selectivity of the hydride attack is dictated by the chirality of the oxazaborolidine catalyst.

Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle. The key steps are as follows:

  • Catalyst-Borane Adduct Formation: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), forming a catalyst-borane complex. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6]

  • Ketone Coordination: The Lewis acidic endocyclic boron of the catalyst then coordinates to the carbonyl oxygen of the ketone substrate. This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen atom.

  • Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state.[5][6] This step establishes the new stereocenter.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.[6]

This intricate mechanism ensures a highly organized transition state, leading to excellent enantioselectivity.

Visualizing the CBS Reduction Workflow

CBS_Reduction_Workflow prep Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere) prep->setup Dry & Inert catalyst_add Add (S)-Me-CBS Catalyst & BH3·THF setup->catalyst_add T = 0 °C substrate_add Slow Addition of Substrate Solution catalyst_add->substrate_add Maintain Temp. reaction Reaction Monitoring (TLC/LC-MS) substrate_add->reaction Stir at RT quench Reaction Quench (Methanol) reaction->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze

Caption: Workflow for the CBS-mediated enantioselective reduction.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (Substrate)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq). Dilute with 20 mL of anhydrous THF.

  • Cooling and Borane Addition: Cool the flask to 0 °C in an ice bath. To this solution, add borane-THF complex (12.0 mL of a 1 M solution in THF, 12.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Stir the resulting solution for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (2.36 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this substrate solution dropwise to the reaction mixture over 30 minutes using a syringe pump to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Stir for 30 minutes.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add 30 mL of saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired chiral β-hydroxy ester.

Product Characterization and Data Analysis

Accurate characterization is essential to confirm the successful synthesis and, most importantly, to determine the enantiomeric purity of the product.

Structural Verification

The structure of the purified product should be confirmed using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (% ee) is the critical measure of the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or Chiralcel® OD-H column, is often effective.[14][15]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers. A common starting point is 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The % ee is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results

The CBS reduction of β-keto esters is generally highly efficient and selective.

ParameterExpected Outcome
Chemical Yield 85-95%
Enantiomeric Excess (% ee) >95%
Stereochemical Outcome (S)-CBS catalyst typically yields the (R)-alcohol

Alternative Protocol: Biocatalytic Reduction with a Ketoreductase (KRED)

For laboratories equipped for biocatalysis, KREDs offer an excellent green chemistry alternative.[12][16]

Workflow for Biocatalytic Reduction

Biocatalysis_Workflow buffer_prep Prepare Buffer (e.g., K-Phosphate) reaction_setup Combine Buffer, KRED, Cofactor, Cosubstrate buffer_prep->reaction_setup reagent_prep Prepare Cofactor (NADPH) & Cosubstrate (Isopropanol) reagent_prep->reaction_setup substrate_add Add Substrate (as solution in DMSO) reaction_setup->substrate_add incubation Incubate with Shaking (e.g., 30 °C, 24h) substrate_add->incubation extraction Extract with Ethyl Acetate incubation->extraction Upon Completion analysis Analysis (Chiral HPLC/GC) extraction->analysis

Caption: General workflow for a KRED-catalyzed reduction.

General Protocol Outline
  • Screening: If the optimal enzyme is unknown, screen the substrate against a panel of commercially available KREDs to identify enzymes that provide high conversion and enantioselectivity for the desired enantiomer.

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), combine the ketoreductase, a cofactor (typically NADPH), and a cosubstrate for cofactor regeneration (e.g., isopropanol).[11]

  • Substrate Addition: Add the β-keto ester substrate, often as a solution in a water-miscible co-solvent like DMSO to aid solubility.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Workup and Analysis: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The enantiomeric excess is then determined by chiral HPLC or GC as previously described. Both enantiomers of the product can often be obtained by selecting the appropriate enzyme.[11]

Conclusion

The enantioselective reduction of methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a critical transformation for accessing valuable chiral building blocks. The Corey-Bakshi-Shibata reduction offers a highly reliable, predictable, and scalable chemical method, consistently delivering the desired product in high yield and excellent enantiomeric excess. For a more sustainable approach, biocatalytic reduction with ketoreductases presents a powerful alternative, capable of achieving exceptional levels of stereoselectivity under mild, environmentally benign conditions. The choice between these methodologies will depend on the specific requirements of the research program, including scale, cost, and available equipment. The protocols and analytical methods detailed herein provide a robust framework for successfully executing and validating this important synthetic transformation.

References

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. [Link]

  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Computational educidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct - RSC Publishing. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. [Link]

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies. [Link]

  • Asymmetric Carbonyl Reductions with Microbial Ketoreductases - Scite.ai. [Link]

  • Noyori Hydrogenation - YouTube. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. [Link]

  • Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing). [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. [Link]

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters - PubMed. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • Enantioselective Reduction of Ketones. [Link]

  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - Journal of Physical Science. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. [Link]

  • How can a ketone be enantioselectively reduced, in the presence of an ester? - Chemistry Stack Exchange. [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • chiral columns . [Link]

Sources

Method

Derivatization of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate for biological screening

Executive Summary This guide details the strategic derivatization of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (CAS 1799443-45-0), a privileged -keto ester scaffold. Due to its unique 1,4-dicarbonyl spacing and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (CAS 1799443-45-0), a privileged


-keto ester scaffold. Due to its unique 1,4-dicarbonyl spacing and the presence of a chiral 

-methyl group (relative to the ketone), this molecule serves as a versatile "hub" for generating diversity-oriented libraries.

The protocols below focus on transforming this linear precursor into three distinct heterocyclic cores—Pyridazinones, Furanones, and Pyrrolidones —which are statistically overrepresented in FDA-approved drugs for cardiovascular (PDE3 inhibitors), anti-inflammatory (COX-2/p38 inhibitors), and neurological indications.

Chemical Logic & Scaffold Analysis

The substrate contains three reactive centers enabling divergent synthesis:

  • The Aryl Ketone (C4): Susceptible to nucleophilic attack (hydrazines, amines) and reduction. The 3-methoxyphenyl moiety is a proven bioisostere for indoles and quinolines.

  • The Methyl Ester (C1): A handle for cyclization or amidation.

  • The Chiral Center (C3): The methyl group at C3 (becoming C5 in pyridazinones) imparts stereochemical rigidity, often enhancing binding selectivity compared to des-methyl analogs.

Divergent Synthesis Workflow

Derivatization_Workflow Start Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate (Starting Material) Pyridazinone Scaffold A: Pyridazinones (Cardiotonic/Anti-inflammatory) Start->Pyridazinone Hydrazine/R-Hydrazine (Cyclocondensation) Furanone Scaffold B: u03b3-Butyrolactones (Metabolic Modulators) Start->Furanone NaBH4 Reduction + Acid Cyclization Pyrrolidone Scaffold C: Pyrrolidones (Nootropic/Neurologic) Start->Pyrrolidone R-NH2 + NaCNBH3 (Reductive Amination)

Figure 1: Divergent synthetic pathways transforming the linear


-keto ester into three bioactive heterocyclic classes.

Module A: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Target Class: Phosphodiesterase (PDE) Inhibitors, COX-2 Inhibitors. Mechanism: The hydrazine nitrogen attacks the ketone (C4), forming a hydrazone intermediate which rapidly cyclizes with the ester (C1) to form the six-membered lactam.

Protocol 1: General Cyclocondensation

Reagents:

  • Substrate: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (1.0 eq)

  • Reagent: Hydrazine monohydrate (2.0 eq) or Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2.0 mmol of hydrazine monohydrate dropwise at room temperature.

    • Note: If using substituted hydrazines (e.g., methylhydrazine), regioselectivity issues may arise. Typically, the less hindered nitrogen attacks the ketone first.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot (pyridazinone) should appear.
  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Expected Product: 6-(3-methoxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Stereochemistry: The C5-methyl configuration is generally retained from the C3-methyl of the starting material, though prolonged acidic reflux can cause partial racemization via enolization.

Module B: Synthesis of -Butyrolactones (Furanones)

Target Class: NSAID analogs, metabolic enzyme inhibitors. Mechanism: Stereoselective reduction of the ketone to a secondary alcohol, followed by spontaneous or acid-catalyzed intramolecular transesterification.

Protocol 2: Reductive Cyclization

Reagents:

  • Substrate (1.0 eq)[2]

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)[2]

  • Quench: 1N HCl

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol substrate in 10 mL anhydrous Methanol. Cool to

    
    .
    
  • Reduction: Add

    
     portion-wise over 15 minutes. Stir at 
    
    
    
    for 1 hour, then warm to RT for 2 hours.
  • Cyclization: Acidify carefully with 1N HCl to pH 2. Stir for 1 hour. The acid catalyzes the lactonization of the intermediate

    
    -hydroxy ester.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    (to remove free acid byproducts) and brine.
  • Analysis: Isolate the product.

    • Critical QC: This reaction generates two diastereomers (cis/trans relationship between the new C-OH center and the existing methyl group). Use

      
      -NMR to determine the diastereomeric ratio (dr).
      

Expected Product: 5-(3-methoxyphenyl)-4-methyl-dihydrofuran-2(3H)-one.

Module C: Synthesis of Pyrrolidin-2-ones

Target Class: Nootropics (Racetam analogs), CNS active agents. Mechanism: Reductive amination with a primary amine followed by cyclization.

Protocol 3: One-Pot Reductive Amination/Cyclization

Reagents:

  • Substrate (1.0 eq)[2]

  • Primary Amine (

    
    ) (1.2 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol/Acetic Acid (10:1)

Procedure:

  • Mix substrate and amine in MeOH/AcOH. Stir for 1 hour to form the imine/enamine intermediate.

  • Add

    
    . Stir at RT overnight.
    
  • Heat to

    
     for 2 hours to drive the lactamization of the resulting 
    
    
    
    -amino ester.
  • Standard aqueous workup and column chromatography.

Analytical Validation (QC)

Verify derivatization using the following diagnostic NMR signals:

FeatureStarting Material (

ppm)
Pyridazinone Product (

ppm)
Furanone Product (

ppm)
Methyl Ester Singlet ~3.6-3.7 ppmAbsent Absent
Ketone/Imine C ~197 ppm (

)
~150-160 ppm (C=N)~80 ppm (CH-O)
NH / OH N/ABroad singlet ~10.5 ppm (NH)N/A (Lactone)
Aryl Protons 3-methoxy patternShifted downfieldShifted upfield

References

  • Pyridazinone Synthesis & Bioactivity

    • Synthesis and biological activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (Cardiotonic agents).[3][4]

    • Source: [5]

  • Gamma-Keto Ester Chemistry

    • Efficient Synthesis of

      
      -Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration.[6]
      
    • Source:

  • Levosimendan Precursors

    • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (Describes the methyl-substituted scaffold).
    • Source:

  • Wolff-Kishner Alternative

    • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine.[7] (Safety protocols for hydrazine handling).

    • Source:

Sources

Application

Application Note: High-Purity Isolation of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate via RP-HPLC

Executive Summary & Compound Profile This protocol details the purification of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (MW ~236.26 g/mol ), a generic -keto ester intermediate often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This protocol details the purification of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (MW ~236.26 g/mol ), a generic


-keto ester intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific GABA analogs.

The primary challenge in purifying this scaffold lies in separating the target ester from:

  • Regioisomers: Specifically the 2-methoxy or 4-methoxy isomers formed during Friedel-Crafts acylation.

  • Hydrolysis Byproducts: The corresponding carboxylic acid (if ester cleavage occurred).

  • Unreacted Starting Material: 3-bromoanisole or methylsuccinic anhydride derivatives.

Physicochemical Profile (Crucial for Method Design)
PropertyValue / CharacteristicImpact on Purification
LogP ~1.7 (Moderately Lipophilic)Ideal for C18 Reversed-Phase chromatography.
Solubility Low in water; High in MeOH, ACN, EtOAcSample must be dissolved in organic modifier (DMSO or MeOH) prior to injection.
Chromophores Anisole ring, KetoneStrong UV absorbance at 254 nm and 280 nm .
Stability Ester linkageAvoid high pH (>8) to prevent hydrolysis. Mild acidic buffers are safe.
Chirality 1 Chiral Center (C3)Standard C18 purifies chemical structure. Chiral resolution requires specific polysaccharide columns (see Section 5).

Phase 1: Analytical Method Development (The Scout)

Before committing valuable crude material to a preparative column, we must establish a separation "map" on an analytical scale.

Chromatographic Conditions
  • Column: C18 (Octadecyl), 4.6 × 150 mm, 5 µm particle size.

    • Rationale: The C18 phase provides strong hydrophobic interaction with the phenyl ring and methyl groups. A standard 100 Å pore size is sufficient for this small molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

    • Rationale: Although the molecule is neutral, the acidic modifier suppresses residual silanol activity on the silica support, preventing peak tailing. ACN is preferred over Methanol due to lower viscosity, allowing higher flow rates during scale-up.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C (Controlled temperature ensures retention time reproducibility).

  • Detection: PDA (200–400 nm); Extract chromatograms at 254 nm .

Gradient Strategy

We utilize a "Linear Scouting Gradient" to identify the elution window.

Time (min)% Mobile Phase BEvent
0.05Equilibration / Injection
2.05Isocratic Hold (Desalting)
20.095Linear Ramp
25.095Wash
25.15Re-equilibration
30.05End

Success Criteria: The target peak should elute between 8–14 minutes. If the peak elutes too early (<5 min), the initial organic content is too high. If it co-elutes with impurities, flatten the gradient slope at the elution percentage.

Phase 2: Preparative Scale-Up (The Protocol)

Once the analytical method is validated, we scale up mathematically. This approach prevents the "trial and error" waste of materials.

Scale-Up Calculations

We assume a move from a 4.6 mm ID analytical column to a 19 mm ID preparative column.[1]

ParameterFormulaCalculation (Example)
Flow Rate Scaling


Loading Capacity

If 50 µg is loaded analytically, load ~850 µg - 1 mg on prep (conservative).
Gradient Duration Keep slope constantIf flow is scaled geometrically, the gradient time remains the same (20 min ramp).
Sample Preparation (Critical Step)
  • Solvent: Dissolve crude solid in DMSO or 50:50 Water/ACN .

  • Concentration: Aim for 50–100 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE filter .

    • Warning: Never inject cloudy or particulate-laden samples. This will permanently clog the prep column frit.

Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Settings:

    • Start Collection: Absorbance > 50 mAU (Threshold) AND Rising Slope.

    • End Collection: Absorbance < 40 mAU OR Falling Slope.

  • Safety Net: Collect the "waste" flow during the expected elution window into a separate large vessel in case the trigger fails.

Phase 3: Workflow Visualization

The following diagram illustrates the decision-making process for this purification campaign.

HPLC_Workflow Start Crude Mixture (Reaction Intermediate) Solubility Solubility Test (Dissolve in DMSO/MeOH) Start->Solubility Analytical Analytical Scout (C18) Gradient 5-95% B Solubility->Analytical Decision Resolution > 1.5? Analytical->Decision Optimize Flatten Gradient (Focus Separation) Decision->Optimize No (Co-elution) ScaleUp Prep Scale-Up (19mm or 30mm Column) Decision->ScaleUp Yes Optimize->Analytical Collection Fraction Collection (UV 254nm Trigger) ScaleUp->Collection QC QC Analysis (Re-inject Fractions) Collection->QC QC->ScaleUp Purity < 95% Drying Lyophilization / Rotovap (< 40°C) QC->Drying Purity > 95%

Caption: Iterative workflow ensuring method validation prior to mass-loading, minimizing compound loss.

Advanced Note: Chiral Separation

Important: The protocol above purifies the chemical structure (removing regioisomers and byproducts). However, the C3 position is a chiral center. If the synthesis was non-stereoselective, you possess a racemate.

To separate the (R) and (S) enantiomers, standard C18 will not work . You must switch to Chiral HPLC:

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase (Normal Phase): Hexane / Isopropanol (90:10).

  • Mobile Phase (Reversed Phase): Water / ACN (requires "RH" designated columns).

  • Reference: See Wang et al. for kinetic resolution of similar keto-esters [3].

Post-Purification Processing

  • Pool Fractions: Combine fractions with purity >95%.

  • Solvent Removal:

    • ACN/Water mixtures can bump violently on a rotary evaporator.

    • Protocol: Set bath to 35°C. Lower pressure gradually to 100 mbar to remove ACN. Once ACN is removed (volume reduces significantly), the remaining aqueous layer can be freeze-dried (Lyophilized) or extracted with Ethyl Acetate if the compound is heat-sensitive.

  • Storage: Store the purified oil/solid at -20°C under Argon. Esters are prone to slow hydrolysis if stored in wet solvents at room temperature.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link] (Standard industry protocols for geometric scaling).

  • Wang, D., et al. (2015). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry. Retrieved from [Link] (Demonstrates chiral handling of keto-ester scaffolds).

  • PubChem. (2024).[5] Methyl 4-[(3-methoxyphenyl)methoxy]butanoate Compound Summary. Retrieved from [Link] (Physicochemical data verification).

Sources

Method

Column chromatography conditions for Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

This guide outlines the chromatographic isolation protocol for Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a -keto ester typically synthesized via the Stetter reaction (conjugate addition of 3-methoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic isolation protocol for Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a


-keto ester typically synthesized via the Stetter reaction (conjugate addition of 3-methoxybenzaldehyde to methyl crotonate) or similar 1,4-addition pathways.

Part 1: Technical Introduction & Separation Logic

Target Molecule Analysis:

  • Chemical Structure: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.

  • Molecular Formula:

    
     (MW: 236.26  g/mol ).
    
  • Physicochemical Profile:

    • Functional Groups: Aryl ketone, Methyl ester, Methoxy ether.

    • Polarity: Moderate. The molecule possesses two carbonyl dipoles (ketone and ester) but lacks hydrogen bond donors (OH/NH), making it significantly less polar than corresponding benzoin side-products (which contain free hydroxyls) but more polar than the starting aldehyde or simple ester precursors.

    • State: Typically a viscous yellow oil or low-melting solid.

Separation Challenge: The crude reaction mixture from a Stetter synthesis typically contains:

  • Non-polar precursors: Unreacted 3-methoxybenzaldehyde and methyl crotonate.

  • Target Product: The 1,4-dicarbonyl compound.

  • Polar By-products: 3,3'-dimethoxybenzoin (formed via homocoupling, contains -OH) and catalyst residues (thiazolium/triazolium salts).

Chromatographic Strategy: A standard Normal Phase (NP) purification using Silica Gel 60 is the industry standard. The separation relies on the polarity difference between the "capped" dicarbonyl system of the target (intermediate polarity) and the hydrogen-bonding capable benzoin impurities (high polarity).

Part 2: Method Development & Optimization

Before scaling to a column, perform Thin Layer Chromatography (TLC) to define the elution window.

TLC Screening Protocol:

  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Detection:

    • UV (254 nm): Primary detection for the aryl ketone chromophore.

    • Anisaldehyde Stain: Secondary detection. The target ketone typically stains orange/brown upon heating.

  • Solvent System Optimization:

    • Test 1 (100% Hexanes): Check for non-polar hydrocarbons.

    • Test 2 (10% EtOAc/Hex): Assess separation of starting aldehyde (Rf ~0.6-0.7) from product.

    • Test 3 (30% EtOAc/Hex): Assess elution of the target (Target Rf should be ~0.35).

Estimated Rf Values (in 20% EtOAc/Hexanes):

Component Estimated Rf Polarity Characteristic
Methyl Crotonate > 0.80 Low (Ester only, volatile)
3-Methoxybenzaldehyde 0.65 - 0.75 Low-Medium (Aldehyde)
Target Molecule 0.30 - 0.40 Medium (Keto-Ester)
3,3'-Dimethoxybenzoin 0.10 - 0.20 High (Hydroxy-Ketone)

| Catalyst Salts | 0.00 | Ionic (Baseline) |

Part 3: Detailed Purification Protocol

Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 g of silica per 1 g of crude loading.

  • Slurry Solvent: 5% Ethyl Acetate in Hexanes (to ensure column equilibrium).

Sample Loading
  • Technique: Dry Loading is recommended due to the viscous nature of the oil.

    • Dissolve crude oil in minimal Dichloromethane (DCM).

    • Add Celite (1:2 w/w ratio of crude to Celite).

    • Rotary evaporate until a free-flowing powder is obtained.

    • Load the powder carefully onto the top of the packed silica bed.

Elution Gradient (Stepwise)

Run the column using a stepwise gradient to maximize resolution between the aldehyde and the target.

StepSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Target Elution
1 95:5 2 CVFlushes non-polar impurities/excess alkene.
2 90:10 3 CVElutes unreacted 3-methoxybenzaldehyde.
3 85:15 3 CVTransition phase; watch for "mixed" fractions.
4 80:20 5-8 CVElutes Target: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.
5 50:50 2 CVFlushes polar benzoin by-products (waste).
Fraction Analysis
  • Collect fractions equivalent to 1/10th of the column volume.

  • Spot fractions on TLC; visualize under UV.

  • Combine fractions containing the single spot at Rf ~0.35.

  • QC Check: Analyze the combined fraction by

    
    -NMR. Key diagnostic peaks:
    
    • 
       ppm (Singlet, 3H, 
      
      
      
      or
      
      
      ).
    • 
       ppm (Doublet, 3H, 
      
      
      
      ).
    • Absence of aldehyde proton (

      
       ppm).
      

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.

PurificationWorkflow cluster_Gradient Gradient Elution Crude Crude Reaction Mixture (Stetter Product) TLC TLC Screening (Target Rf 0.35 in 20% EtOAc) Crude->TLC Loading Dry Load on Silica (Celite/DCM) TLC->Loading Conditions Set Wash1 Elute 5-10% EtOAc (Remove Aldehyde) Loading->Wash1 Elute Elute 15-25% EtOAc (Collect Target) Wash1->Elute Aldehyde Cleared Wash2 Flush 50% EtOAc (Remove Benzoin) Elute->Wash2 QC QC: NMR / HPLC (Confirm Purity >95%) Elute->QC Concentrate Fractions

Caption: Step-by-step purification workflow for isolating the Stetter product from crude reaction mixtures.

Part 5: Troubleshooting & Stability

  • Co-elution with Aldehyde: If the starting aldehyde co-elutes, the gradient was increased too quickly. Use a shallower gradient (e.g., 0%

    
     10% over 10 CV). Alternatively, wash the crude organic layer with aqueous 
    
    
    
    (bisulfite wash) before chromatography to remove unreacted aldehyde chemically.
  • Decomposition:

    
    -keto esters are generally stable on silica. However, if the product appears to decompose (new baseline spots), ensure the silica is neutral (not acidic) or add 1% 
    
    
    
    to the mobile phase (though rarely necessary for this specific ester).
  • Visualization Issues: If the concentration is low, the UV signal might be weak. Use 2,4-DNP stain (yellow/orange spots) which is highly specific for ketones.

References

  • Stetter, H. (1976).[1] "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach". Angewandte Chemie International Edition, 15(11), 639–647.[1]

  • Synblock. (2024). "(S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate Product Data". Synblock Chemical Catalog.

  • Organic Chemistry Portal. (2023). "Stetter Reaction: Mechanism and Scope". Organic Chemistry Portal.

  • Sigma-Aldrich. (2024). "General Methods for Purification of Keto-Esters". Technical Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Here is the technical support guide for improving the yield of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate. Current Status: Operational Topic: Yield Optimization & Troubleshooting Methodology: Stetter Reaction (In...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for improving the yield of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Methodology: Stetter Reaction (Intermolecular) Target Molecule: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (CAS: 1799443-45-0)

Executive Summary: The Reaction System

The synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is most efficiently achieved via an intermolecular Stetter Reaction . This pathway utilizes 3-methoxybenzaldehyde (acyl anion precursor) and methyl crotonate (Michael acceptor) catalyzed by a thiazolium or triazolium salt.

While this route secures the critical meta-regiochemistry (difficult to achieve via Friedel-Crafts) and the 3-methyl backbone, it is prone to specific failure modes: Benzoin condensation (homocoupling) and catalyst deactivation . This guide addresses the stabilization of the Breslow intermediate and the suppression of side reactions to maximize yield.

Diagnostic & Troubleshooting (Q&A)

Issue 1: Low Yield (<30%) with High Starting Material Recovery

User Question: I am running the reaction in ethanol at reflux with a thiazolium catalyst, but conversion stalls after 2 hours. Why is the reaction dying?

Technical Diagnosis: The reaction likely stalled due to catalyst deactivation or oxidation . The active carbene species (generated in situ) is highly sensitive to oxygen and carboxylic acid impurities in the aldehyde.

  • Aldehyde Purity: 3-Methoxybenzaldehyde oxidizes to 3-methoxybenzoic acid over time. Even trace acid (1-2%) will quench the base (Et3N/DBU) required to deprotonate the thiazolium salt, stopping the catalytic cycle.

  • Oxidative Quenching: Under aerobic conditions, the carbene oxidizes to a thiazolone, which is catalytically dead.

Corrective Action:

  • Purification: Wash the starting aldehyde with 10% NaHCO3 to remove acid, then distill it under vacuum immediately before use.

  • Degassing: Sparge the reaction solvent (Ethanol or Dioxane) with Argon for 20 minutes before adding the catalyst.

  • Catalyst Loading: Increase catalyst loading to 20 mol% if using standard thiazolium salts.

Issue 2: Solid Precipitate & "Gummy" Mixture

User Question: I see a significant amount of white solid precipitating, and my desired ester yield is low. What is this solid?

Technical Diagnosis: The solid is likely 3,3'-dimethoxybenzoin , the product of the competing Benzoin Condensation.

  • Mechanism: The Breslow intermediate (acyl anion) attacks another molecule of aldehyde instead of the methyl crotonate.

  • Cause: This occurs when the concentration of the aldehyde is too high relative to the acceptor, or the acceptor (methyl crotonate) is sterically sluggish (beta-methyl substituted).

Corrective Action:

  • Stoichiometry Adjustment: Increase the equivalents of Methyl Crotonate to 1.5 – 2.0 eq . Excess acceptor favors the cross-reaction (Stetter) over the homocoupling (Benzoin).

  • Reversibility: Benzoin formation is reversible.[1] Heating for a longer duration (12-24h) can sometimes convert the kinetic benzoin product into the thermodynamic Stetter product, provided the catalyst remains active.

Issue 3: Regioselectivity Concerns

User Question: Can I use Friedel-Crafts acylation on anisole with methylsuccinic anhydride instead? It seems cheaper.[2]

Technical Diagnosis: No. This will yield the wrong isomer.

  • Arene Regiochemistry: Friedel-Crafts on anisole is para-directing, yielding the 4-methoxyphenyl analog. Your target is the 3-methoxyphenyl (meta) isomer.

  • Backbone Regiochemistry: Opening 2-methylsuccinic anhydride often yields a mixture of 2-methyl and 3-methyl isomers, requiring difficult separation. The Stetter reaction guarantees the 3-methyl position defined by the crotonate structure.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate on 10 mmol scale.

ComponentReagentEq.AmountNotes
Substrate A 3-Methoxybenzaldehyde1.01.36 gMust be acid-free.
Substrate B Methyl Crotonate1.51.50 gExcess drives Stetter product.
Catalyst 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide0.2504 mg"Thiamine" analog.
Base Triethylamine (Et3N)0.2280 µLActivates catalyst.
Solvent Ethanol (Anhydrous)-20 mLDegassed.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.

  • Solvent: Add 20 mL anhydrous Ethanol. Sparge with Argon for 15 minutes.

  • Addition: Add 3-Methoxybenzaldehyde (1.0 eq) and Methyl Crotonate (1.5 eq).

  • Activation: Add the Thiazolium catalyst (20 mol%) followed by Et3N (20 mol%). The solution should turn yellow/orange, indicating ylide formation.

  • Reaction: Heat to 70°C (gentle reflux) under inert atmosphere. Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of aldehyde. If Benzoin byproduct appears (more polar than aldehyde, less polar than ester), continue heating.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[3]

  • Extraction: Dissolve residue in EtOAc (50 mL), wash with 1M HCl (20 mL) to remove catalyst/base, then Saturated NaHCO3 (20 mL) and Brine.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 5%

      
       20% EtOAc in Hexanes.
      
    • Target: The product is a keto-ester; ensure separation from the unreacted methyl crotonate (elutes early) and benzoin (elutes late).

Mechanistic Logic & Pathway

The following diagram illustrates the competition between the desired Stetter pathway and the Benzoin failure mode.

StetterMechanism cluster_inputs Inputs Aldehyde 3-Methoxybenzaldehyde Breslow Breslow Intermediate (Nucleophilic Acyl) Aldehyde->Breslow + Catalyst Catalyst Thiazolium Ylide (Active Catalyst) Catalyst->Breslow Crotonate Methyl Crotonate (Acceptor) MichaelAdduct Michael Adduct (Enolate) Breslow->MichaelAdduct + Methyl Crotonate (1,4-Addition) Benzoin Benzoin Byproduct (3,3'-Dimethoxybenzoin) Breslow->Benzoin + Aldehyde (1,2-Addition) Product Target Product (Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate) MichaelAdduct->Product Proton Transfer - Catalyst Product->Catalyst Recycle

Caption: Mechanistic bifurcation in the Stetter reaction. Excess Methyl Crotonate drives the pathway toward the green (Michael Adduct) and suppresses the red (Benzoin) homocoupling.

References

  • Stetter Reaction Scope & Mechanism

    • Stetter, H. (1976). "The Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach.
  • Catalyst Optimization (Thiazolium vs Triazolium)

    • Enders, D., et al. (1996).[1] "Asymmetric Intramolecular Stetter Reactions Catalyzed by Chiral Triazolium Salts." Helvetica Chimica Acta, 79(7), 1899–1902.

  • General Stetter Reaction Methodology

    • Organic Chemistry Portal. "Stetter Reaction."
  • Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate (Product Data)

    • Synblock Product Catalog (CAS 1799443-45-0).

Sources

Optimization

Optimizing reaction conditions for the acylation to form Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Case ID: OPT-SYN-4039 Subject: Optimization of Reaction Conditions for Regioselective Acylation Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Diagn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SYN-4039 Subject: Optimization of Reaction Conditions for Regioselective Acylation Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic

User Issue: Low yield or incorrect isomer formation during the synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate.

Structural Analysis: The target molecule presents two distinct synthetic challenges that often lead to failure in standard protocols:

  • Meta-Substitution: The 3-methoxyphenyl moiety implies a meta relationship between the methoxy group and the ketone. Standard Friedel-Crafts acylation of anisole will fail because the methoxy group is an ortho/para director, yielding the 4-methoxyphenyl (para) isomer exclusively.

  • Aliphatic Regiochemistry: The methyl group is located at the C3 position (adjacent to the ketone). Reaction of a nucleophile with methylsuccinic anhydride typically favors attack at the less hindered carbonyl (C4), yielding the 2-methyl isomer (methyl adjacent to the ester).

Core Recommendation: Abandon Friedel-Crafts approaches. Utilize a Grignard addition to Methylsuccinic Anhydride with specific regiocontrol modifications, or proceed via a Weinreb Amide intermediate for absolute regioselectivity.

Critical Troubleshooting Guide (Q&A)

Q1: Why did my Friedel-Crafts reaction with anisole yield the wrong product?

A: This is a classic directing group error. Anisole (methoxybenzene) contains an electron-donating methoxy group, which activates the ring at the ortho and para positions.

  • Result: The major product is Methyl 4-(4 -methoxyphenyl)-3-methyl-4-oxobutanoate.

  • Fix: You cannot force meta-acylation on anisole under standard conditions. You must use 3-Bromoanisole as a starting material to form a Grignard reagent (3-methoxyphenylmagnesium bromide), which is then reacted with the electrophile.

Q2: I used the Grignard route, but I isolated the "2-methyl" isomer. Why?

A: This is a regioselectivity issue with Methylsuccinic Anhydride .

  • Mechanism: The anhydride has two carbonyls: one hindered (adjacent to the methyl) and one unhindered (adjacent to the methylene).

  • Thermodynamics: Grignard reagents (hard nucleophiles) preferentially attack the less hindered carbonyl.

  • Outcome: This yields the 2-methyl isomer (where the methyl ends up alpha to the carboxylate).

  • Optimization: To favor the 3-methyl isomer (attack at the hindered carbonyl), you must increase the steric bulk of the nucleophile or use a directing group strategy (see Protocol B).

Q3: Can I separate the isomers if I get a mixture?

A: Yes, but it is difficult. The 2-methyl and 3-methyl keto-acids (and their esters) have very similar R_f values.

  • Recommendation: Perform the separation at the Carboxylic Acid stage (before methylation) using fractional crystallization or reverse-phase HPLC. The 3-methyl isomer often crystallizes differently due to the proximity of the methyl group to the ketone.

Optimized Experimental Protocols

Protocol A: The Direct Grignard Route (High Throughput, Moderate Selectivity)

Best for initial screening or when HPLC separation is available.

Reaction Scheme: 3-Bromoanisole -> [Mg/THF] -> Grignard + Methylsuccinic Anhydride -> Acid Mixture -> [MeOH/H+] -> Target Ester

ParameterOptimized ConditionRationale
Solvent THF / Toluene (1:1)Pure THF coordinates Mg tightly, increasing steric bulk. Adding Toluene can slightly alter aggregation and selectivity.
Temperature -78°C during additionKinetic control is essential. Higher temperatures favor the thermodynamic (unhindered) product.
Addition Order Inverse Addition Add the Grignard slowly to the Anhydride solution. Keeping the anhydride in excess minimizes double-addition side products.
Catalyst CuCN (10 mol%) Copper salts can form softer organocuprates, which are more sensitive to steric environments, potentially improving regioselectivity ratios.

Step-by-Step:

  • Grignard Formation: React 3-bromoanisole (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF. Initiate with iodine crystal. Reflux 1h.

  • Acylation: Cool a solution of Methylsuccinic anhydride (1.2 eq) in THF/Toluene to -78°C.

  • Addition: Cannulate the Grignard solution dropwise into the anhydride solution over 2 hours.

  • Quench: Pour into saturated NH4Cl. Acidify to pH 2 with HCl. Extract with EtOAc.

  • Methylation: Dissolve the crude acid in MeOH. Add catalytic H2SO4 (5 drops). Reflux 4h.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Expect a 3:1 mixture favoring the unwanted isomer without CuCN.

Protocol B: The Weinreb Amide Route (High Precision)

Recommended for pharmaceutical grade purity. Guarantees the "3-methyl" position.[1]

Logic: Instead of relying on chance attack at the anhydride, we synthesize the specific "half-amide" that forces the Grignard to attack the correct carbonyl.

Workflow Diagram:

G Start Methylsuccinic Anhydride Step1 Open with N,O-Dimethylhydroxylamine Start->Step1 Inter1 Weinreb Amide (Isomer Mix) Step1->Inter1 Step2 Chromatographic Separation Inter1->Step2 Critical Step Inter2 Pure Regioisomer A (Amide at hindered C) Step2->Inter2 Step3 + 3-Methoxyphenyl MgBr Inter2->Step3 Target Target Keto-Acid Step3->Target Final Esterification (Target Molecule) Target->Final

Caption: Workflow for ensuring regioselectivity using Weinreb Amide logic. Separation occurs early to prevent downstream isomer issues.

Protocol:

  • Ring Opening: React Methylsuccinic anhydride with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and Pyridine in DCM.

  • Separation: This yields two isomers:

    • Isomer A: Amide at the hindered carbon (adjacent to methyl).

    • Isomer B: Amide at the unhindered carbon.

    • Action: Separate these via Flash Chromatography. Isomer A is usually less polar.

  • Grignard Addition: React pure Isomer A with 3-methoxyphenylmagnesium bromide (2.0 eq) in THF at 0°C.

    • Mechanism:[1][2][3][4] The Grignard attacks the Weinreb amide to form a stable chelated intermediate. It does not attack the carboxylic acid/ester side if protected properly (or if using the acid-amide, use 2 equivalents of Grignard to deprotonate the acid first).

  • Workup: Acidic quench releases the ketone.

  • Esterification: Standard MeOH/H2SO4.

Analytical Data Reference

When analyzing your crude mixture, use these shifts to identify your isomers (Solvent: CDCl3, 400 MHz).

MoietyTarget: 3-methyl isomerImpurity: 2-methyl isomer
Aryl Protons Multiplet 7.1 - 7.5 ppmMultiplet 7.8 - 8.0 ppm (if Para) / 7.1-7.5 (if Meta)
Methoxy (-OMe) Singlet ~3.84 ppmSinglet ~3.84 ppm
Backbone Methyl Doublet ~1.2 ppm (Coupled to CH-CO-Ar )Doublet ~1.2 ppm (Coupled to CH-COOMe )
Ketone Position C13 NMR: ~200 ppmC13 NMR: ~198 ppm

Note: The key diagnostic is the HMBC NMR .

  • Target: The backbone methyl protons will show a correlation to the Ketone Carbonyl (C=O).

  • Impurity: The backbone methyl protons will show a correlation to the Ester Carbonyl (or acid carbonyl).

References

  • Regioselectivity of Anhydride Opening

    • Title: "Regioselective ring opening of substituted succinic anhydrides with Grignard reagents."
    • Source:Tetrahedron Letters, Vol 45, Issue 23.
    • Context: Discusses how steric hindrance directs nucleophilic
  • Weinreb Amide Synthesis

    • Title: "N-methoxy-N-methylamides as effective acyl
    • Source:Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815.
    • Context: Foundational text for using Weinreb amides to prevent over-addition and control ketone synthesis.
  • Grignard Preparation Standards

    • Title: "Preparation of Grignard Reagents."[5][6]

    • Source:Organic Syntheses, Coll. Vol. 1, p.226 (1941).
    • Context: Standard protocols for initiating difficult Grignard form
  • Fenbufen Analog Synthesis (Structural Analog)

    • Title: "Synthesis and anti-inflammatory activity of 4-(substituted phenyl)
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the standard Friedel-Crafts route and why it is limited to para-isomers.

Sources

Troubleshooting

Removal of impurities from crude Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

This guide serves as a specialized Technical Support Center for researchers working with Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a critical intermediate in the synthesis of analgesics like Tapentadol. Topic:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate , a critical intermediate in the synthesis of analgesics like Tapentadol.

Topic: Impurity Removal from Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Ticket ID: CHEMSUP-TAP-04 Status: Open Support Tier: Senior Application Scientist

Executive Summary: Know Your Molecule

Before troubleshooting, confirm your target.[1][2] This molecule is an ester (liquid/low-melting solid) derived from a carboxylic acid precursor (solid).[2]

PropertyTarget SpecificationCommon Deviation
State Viscous Oil or Low-Melting SolidDark/Black Tar
Color Pale Yellow to ColorlessDeep Orange/Red (Conjugated impurities)
Major Impurity Regioisomer (2-methyl analog)Unreacted Acid (Hydrolysis product)
Boiling Point >150°C (High Vacuum)N/A (Decomposes at atm pressure)

The Golden Rule of this Synthesis:

Purify the solid acid precursor (4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid) via crystallization before esterification. Separating regioisomers at the ester stage (oily liquid) is exponentially more difficult.[1][2]

Impurity Profiling & Fate Mapping

Understanding where your impurities go is critical.[2] We use a Fate Map to visualize the separation logic.[2]

ImpurityFate Crude Crude Reaction Mixture (Ester, Acid, Regioisomer, Salts) Wash 1. Bicarbonate Wash (pH 8-9) Crude->Wash Partition OrgLayer Organic Layer (Ester + Regioisomer) Wash->OrgLayer Retains Ester AqLayer Aqueous Layer (Unreacted Acid + Salts) Wash->AqLayer Removes Acid Distill 2. High Vac Distillation (< 1 mmHg) OrgLayer->Distill Solvent Removal Residue Pot Residue (Oligomers/Tars) Distill->Residue Heavy Ends Final Pure Ester Distill->Final Vapor Phase

Figure 1: Impurity Fate Map demonstrating the logic of chemical vs. physical separation.

Troubleshooting Guides (Q&A Format)

Module A: Chemical Purity (The "Acid" Problem)

Q: My HPLC shows a large peak at RRT ~0.8 that correlates with the starting material. How do I remove unreacted acid from the ester?

A: This is the most common issue.[2] The esterification equilibrium often leaves 2-5% unreacted acid.[2]

  • The Fix: Perform a Bicarbonate Wash .[2]

    • Dilute your crude ester in a non-polar solvent (Toluene or MTBE are superior to DCM here due to density differences).[1][2]

    • Wash twice with saturated aqueous NaHCO₃.[2]

    • Mechanism: The unreacted acid (pKa ~4.[2]5) is deprotonated into its water-soluble carboxylate salt.[2] The ester (neutral) stays in the organic layer.[1][2]

    • Verification: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you successfully removed the impurity.[1][2]

Q: The crude oil is dark orange/red.[2] Is this normal? A: No. This indicates conjugated oligomers or oxidation products, often from the Friedel-Crafts step or overheating.[2]

  • The Fix:

    • Activated Carbon: Dissolve in hot ethanol/methanol, treat with activated charcoal (5 wt%), filter through Celite.

    • Silica Plug: If the color persists, pass the oil through a short pad of silica gel using 10% EtOAc/Hexane.[1][2] The polar colored impurities will stick to the silica.[1][2]

Module B: Regioisomer Removal (The "Isomer" Problem)

Q: I have a mixture of 2-methyl and 3-methyl isomers. Can I separate them by distillation?

A: Rarely. The boiling point difference is negligible (<2°C).[1][2]

  • The Hard Truth: You missed the purification window.[2] These isomers should be separated at the Acid Stage (pre-esterification).[1][2]

  • The "Too Late" Protocol:

    • Hydrolysis: Saponify the ester back to the acid using NaOH/MeOH.[2]

    • Crystallization: Recrystallize the solid acid from Toluene/Hexane or IPA/Water .[2] The 3-methyl isomer (Tapentadol precursor) typically crystallizes more readily than the 2-methyl isomer.[2]

    • Re-esterify: Once the acid is pure (>98% isomeric purity), re-esterify to get the pure ester.[1][2]

Module C: Physical Isolation (Oiling Out)

Q: I'm trying to crystallize the ester, but it keeps "oiling out" (forming a second liquid phase).

A: This ester has a low melting point and prefers to be an oil.[2]

  • The Fix (Seeding):

    • Use a solvent system of Hexane:MTBE (10:1) .[1][2]

    • Cool to -20°C.

    • Scratch the flask or add a seed crystal (if available).

    • If it oils out, reheat to dissolve, add slightly more Hexane, and cool slower.

  • Alternative: Abandon crystallization. Use High Vacuum Distillation (0.1–0.5 mmHg).[1][2] The product will distill as a clear oil, leaving heavy impurities behind.[1][2]

Validated Experimental Protocol

Standard Operating Procedure: Purification Workflow
StepActionCritical ParameterReason
1 Quench Pour reaction onto ice/HCl.Hydrolyzes Al/Mg salts from synthesis.[2]
2 Extraction Extract with Toluene.[2]Toluene separates well from emulsions.
3 Acid Removal Wash org.[2] layer with 5% NaHCO₃ (2x).[1][2]CRITICAL: Removes unreacted acid.[2]
4 Drying Dry over MgSO₄, Filter.Water removal prevents hydrolysis during distillation.
5 Concentration Rotovap at <50°C.Avoid thermal degradation.
6 Distillation Short-path distillation (0.5 mmHg).[2]Collect fraction at steady temp. Discard foreshots.

References & Authority

  • Tapentadol Synthesis & Intermediates:

    • World Intellectual Property Organization (WIPO).[1][2] (2014).[1][2][3][4][5] Process for the preparation of tapentadol via novel intermediate. (Publication No. WO2014141296A2).[1][2]

    • Context: Describes the synthesis of the acid precursor and the necessity of separating regioisomers prior to downstream processing.

    • [1][2]

  • Friedel-Crafts Selectivity:

    • Journal of Organic Chemistry.[2]Regioselectivity in Friedel-Crafts Acylation of Anisole.

    • Context: Explains the formation of ortho/para isomers and the 2-methyl vs 3-methyl succinic anhydride attack vectors.

  • General Purification of Esters:

    • Vogel's Textbook of Practical Organic Chemistry.[2] (5th Ed).[1][2] Chapter 3: Separation and Purification.

    • Context: Standard protocols for bicarbonate washing and high-vacuum distillation of high-boiling esters.[2]

Disclaimer: This guide is for research purposes only. All procedures involving hazardous chemicals should be performed under a fume hood with appropriate PPE.

Sources

Optimization

Technical Support: Stabilizing Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate During Workup

-Keto Ester / Stetter Reaction Product Part 1: Executive Summary & Core Directive The Critical Issue: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a -keto ester. While structurally distinct from the more labile...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester / Stetter Reaction Product

Part 1: Executive Summary & Core Directive

The Critical Issue: Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a


-keto ester. While structurally distinct from the more labile 

-keto esters, this molecule suffers from a "bimodal" instability profile during workup. It is susceptible to Retro-Michael/Retro-Stetter cleavage under basic conditions and cyclodehydration (furanone formation) under acidic/thermal stress.

The Solution: Successful isolation requires a "Goldilocks" workup strategy: maintaining a strict pH window of 6.0–7.5 and limiting thermal exposure to <40°C . The standard "quench and rotovap" approach often leads to yield loss via cyclization or hydrolysis.

Part 2: Diagnostic Guide (Troubleshooting)

Use this table to identify the specific type of decomposition you are observing based on your analytical data (TLC/NMR).

SymptomObservation (TLC/NMR)Root CauseMechanism
Product Disappears Recovery of starting materials (3-methoxybenzaldehyde & methyl methacrylate).Basic Workup (pH > 9)Retro-Stetter Reaction: Base-catalyzed reversal of the 1,4-addition.
New Non-Polar Spot New spot with higher R_f; IR shows lactone C=O (~1750-1780 cm⁻¹).Acidic Workup / Heat Cyclodehydration: Acid-catalyzed Paal-Knorr type cyclization to a furanone/butenolide.
New Polar Spot Spot at baseline or low R_f; soluble in bicarbonate.Saponification Ester Hydrolysis: Conversion to the

-keto acid (precursor to lactonization).
Racemization Loss of ee% (if chiral synthesis); diastereomer ratio change.Base / Protich Solvent Enolization: Deprotonation at the C3 position (alpha to ketone) causes epimerization.

Part 3: Mechanistic Visualization

Understanding the decomposition pathways is essential for prevention. The diagram below illustrates how the molecule degrades under pH extremes.

DecompositionPathways Target Target Molecule (Methyl 4-(3-methoxyphenyl)- 3-methyl-4-oxobutanoate) Enolate Enolate Intermediate Target->Enolate Base (pH > 9) Deprotonation Acid γ-Keto Acid (Hydrolysis Product) Target->Acid Saponification (Base/H2O) Furanone Butenolide / Furanone (Cyclized Product) Target->Furanone Acid (pH < 4) or Heat Cyclodehydration (-MeOH) Aldehyde 3-Methoxybenzaldehyde (Starting Material) Acrylate Methyl Methacrylate (Starting Material) Enolate->Aldehyde Retro-Stetter Cleavage Enolate->Acrylate Elimination Acid->Furanone Spontaneous Lactonization

Figure 1: Decomposition Pathways. The target molecule is kinetically stable but thermodynamically prone to cyclization (acid/heat) or reversion (base).

Part 4: Optimized Workup Protocol

Objective: Isolate the target ester without triggering cyclization or retro-reaction.

Reagents Required:
  • Buffer: 0.5 M Phosphate Buffer (pH 7.0) or Saturated Ammonium Chloride (

    
    ).
    
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM if amine catalysts were used, as it can promote quaternization.

  • Drying Agent: Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can catalyze cyclization.
Step-by-Step Procedure:
  • Quench (Temperature Control):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Do not dump the reaction into water. Instead, slowly add the reaction mixture into a pre-chilled biphasic mixture of EtOAc and Saturated

      
       .
      
    • Why? Adding the mixture to the buffer ensures the pH is instantly neutralized upon contact, preventing local pockets of high basicity/acidity.

  • Extraction (pH Control):

    • Separate the layers immediately.

    • Wash the organic layer once with water and once with brine.

    • Critical Check: Check the pH of the aqueous wash. It should be neutral (pH 6–7) . If acidic, wash with dilute

      
       (rapidly). If basic, wash with more 
      
      
      
      .
  • Drying & Concentration (Thermal Control):

    • Dry the organic layer over anhydrous

      
       for 10 minutes. Filter.
      
    • Evaporation: Set the rotovap bath temperature to < 35°C .

    • Vacuum: Use high vacuum to remove solvent at low temperature. Do not leave the flask on the rotovap after the solvent is removed.

  • Storage:

    • Store the resulting oil/solid at -20°C under Argon.

    • Note: If the product is an oil, avoid high-vacuum drying for extended periods (>4 hours) at room temperature, as this can promote auto-cyclization.

Part 5: Frequently Asked Questions (FAQs)

Q1: I used a thiazolium salt (NHC) catalyst, and my yield is low. Where did the product go? A: Thiazolium salts are basic. If you did not quench the catalyst effectively, it can promote the Retro-Stetter reaction during concentration. Ensure you wash the organic layer thoroughly with slightly acidic buffer (pH 5-6, e.g., dilute phosphate) to remove the catalyst before drying.

Q2: Can I purify this compound on silica gel? A: Yes, but with caution. Silica gel is slightly acidic.

  • Risk: Acidic silica can catalyze the formation of the furanone (butenolide) on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acid sites. Run the column quickly.

Q3: The NMR shows a mixture of diastereomers. Is this decomposition? A: Not necessarily. The molecule has two chiral centers (if the Stetter creates a new center at C4, though here C4 is a ketone, so the chirality is at C3). However, if you observe a changing ratio of peaks over time in


, your solvent might be acidic (HCl in Chloroform).
  • Fix: Filter your

    
     through basic alumina or use 
    
    
    
    (Benzene-d6) for stability studies.

Q4: Why do I see 3-methoxybenzaldehyde in my crude NMR? A: This is the hallmark of the Retro-Stetter reaction . It indicates your workup was too basic or the reaction temperature was too high. The 1,4-addition is reversible. Ensure the reaction is stopped at 0°C–RT and quenched immediately.

Part 6: References

  • Stetter Reaction & 1,4-Addition Stability:

    • Stetter, H. (1976). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition, 15(11), 639–647.

    • Context: Establishes the reversibility of the Stetter reaction under basic conditions.

  • Stability of

    
    -Keto Esters: 
    
    • Carlier, P. R., et al. (2014). "Formation of

      
      -Keto Esters from 
      
      
      
      -Keto Esters." Organic Syntheses, 91, 248-259.[1]
    • Context: Discusses the handling and cyclization risks of

      
      -keto ester intermediates.
      
  • Cyclization Mechanisms (Paal-Knorr/Butenolides):

    • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196.

    • Context: Details the acid-catalyzed rearrangement of

      
      -dicarbonyls and related precursors into furanones.
      
  • General Workup Procedures for Labile Esters:

    • Nottingham, C. (2025). "Standard Operating Procedures for Labile Ester Workups." Nottingham University School of Chemistry Technical Guides. (General Reference for pH buffering).

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthetic Routes of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a γ-keto ester, a class of compounds that serve as versatile intermediates in the synthesis of various biologically active molecules and complex organic frameworks. T...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a γ-keto ester, a class of compounds that serve as versatile intermediates in the synthesis of various biologically active molecules and complex organic frameworks. The strategic placement of the methoxy-substituted phenyl ring, the ketone, and the methyl ester functionalities makes it a valuable building block for drug discovery and development. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. While specific literature for the synthesis of this exact molecule is limited, the following routes are designed based on well-established and robust chemical transformations.

Introduction to Synthetic Strategies

The synthesis of an aryl γ-keto ester like Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can be approached from several retrosynthetic disconnections. The key challenge lies in the efficient and regioselective formation of the carbon-carbon bond between the aromatic ring and the butanoate backbone. This guide will explore three primary strategies:

  • Route 1: Friedel-Crafts Acylation: This classic approach involves the acylation of an activated aromatic ring with a suitable acylating agent.

  • Route 2: Grignard Reaction: This route utilizes the nucleophilic character of an organomagnesium reagent to form the key aryl-ketone bond.

  • Route 3: Synthesis from 3-Methoxyacetophenone: This strategy builds the butanoate chain from a readily available substituted acetophenone.

Each of these routes will be evaluated based on factors such as starting material availability, reaction efficiency, scalability, and the control of regioselectivity.

Route 1: Friedel-Crafts Acylation of Anisole

This route employs the well-established Friedel-Crafts acylation to introduce the keto-ester functionality onto the anisole ring. The methoxy group of anisole is an ortho-, para-directing activator, which presents a challenge for achieving the desired meta-substitution pattern. However, under certain conditions, the regioselectivity can be influenced.

Workflow Diagram

Friedel-Crafts Acylation Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation Methylsuccinic_anhydride Methylsuccinic anhydride Methylsuccinic_anhydride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Intermediate_acid 4-(3-methoxyphenyl)-3-methyl- 4-oxobutanoic acid Acylation->Intermediate_acid Esterification Esterification (MeOH, H⁺) Intermediate_acid->Esterification Target_Molecule Methyl 4-(3-methoxyphenyl)-3-methyl- 4-oxobutanoate Esterification->Target_Molecule

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add methylsuccinic anhydride (1.0 eq.) portion-wise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of anisole (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methoxyphenyl)-3-methyl-4-oxobutanoic acid isomers.

  • Purify the desired meta-isomer by column chromatography.

Step 2: Esterification

  • Dissolve the purified 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the target molecule.

Discussion
  • Expertise & Experience: The Friedel-Crafts acylation is a powerful tool for C-C bond formation. However, the methoxy group of anisole is a strong ortho-, para-director. While the reaction with anhydrides can sometimes lead to a mixture of isomers, obtaining the meta-product as the major product is challenging and often results in lower yields. The choice of solvent and temperature can influence the isomer ratio.

  • Trustworthiness: This route is based on a fundamental and well-documented reaction.[1] The primary drawback is the potential for a mixture of isomers (ortho, meta, and para), which would require careful purification, thus reducing the overall yield of the desired product.

  • Authoritative Grounding: The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion which then acts as an electrophile in an electrophilic aromatic substitution.[2]

Route 2: Grignard Reaction with an Acyl Chloride

This approach utilizes a Grignard reagent, a potent nucleophile, to attack an electrophilic acyl chloride. This method offers a more direct way to form the aryl ketone bond with predictable regioselectivity.

Workflow Diagram

Grignard Reaction Bromobenzene 3-Bromoanisole Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation Mg Mg turnings Mg->Grignard_Formation Grignard_Reagent 3-Methoxyphenyl- magnesium bromide Grignard_Formation->Grignard_Reagent Coupling Nucleophilic Acyl Substitution Grignard_Reagent->Coupling Acyl_Chloride Methyl 3-(chloroformyl)- butanoate Acyl_Chloride->Coupling Target_Molecule Methyl 4-(3-methoxyphenyl)-3-methyl- 4-oxobutanoate Coupling->Target_Molecule

Caption: Workflow for the synthesis via Grignard Reaction.

Experimental Protocol

Step 1: Preparation of Methyl 3-(chloroformyl)butanoate

  • To a solution of 3-methylglutaric anhydride (1.0 eq.) in methanol (5.0 eq.) at 0 °C, add the anhydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 24 hours to yield methyl 3-(carboxy)butanoate.

  • To the resulting acid, add thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at 60 °C for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 2: Grignard Reaction

  • Activate magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF) with a small crystal of iodine.

  • Add a solution of 3-bromoanisole (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • After the magnesium is consumed, cool the Grignard reagent to -78 °C.

  • Add a solution of methyl 3-(chloroformyl)butanoate (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target molecule.

Discussion
  • Expertise & Experience: The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation. The high reactivity of Grignard reagents requires strictly anhydrous conditions. The low temperature for the addition of the acyl chloride is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

  • Trustworthiness: This route offers excellent regioselectivity as the position of the methoxy group is pre-determined by the starting 3-bromoanisole. The preparation of the acyl chloride from the corresponding acid is a standard and reliable procedure.

  • Authoritative Grounding: Grignard reagents are powerful nucleophiles that readily react with electrophilic carbonyl carbons. The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[3]

Route 3: Elaboration from 3-Methoxyacetophenone

This strategy starts with a commercially available and relatively inexpensive ketone, 3-methoxyacetophenone, and builds the ester functionality onto it. This approach avoids issues with regioselectivity in the aromatic substitution step.

Workflow Diagram

Elaboration_from_Ketone Acetophenone 3-Methoxyacetophenone Reformatsky_Reaction Reformatsky Reaction Acetophenone->Reformatsky_Reaction Reformatsky_Reagent Reformatsky Reagent (BrCH₂CO₂Me, Zn) Reformatsky_Reagent->Reformatsky_Reaction Hydroxy_Ester Methyl 3-hydroxy-3-(3-methoxyphenyl)- butanoate Reformatsky_Reaction->Hydroxy_Ester Oxidation Oxidation (e.g., PCC, DMP) Hydroxy_Ester->Oxidation Target_Molecule Methyl 4-(3-methoxyphenyl)-3-methyl- 4-oxobutanoate Oxidation->Target_Molecule

Caption: Workflow for the synthesis via elaboration from 3-Methoxyacetophenone.

Experimental Protocol

Step 1: Reformatsky Reaction

  • Activate zinc dust (1.5 eq.) with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dry under vacuum.

  • To a suspension of the activated zinc in anhydrous THF, add a solution of 3-methoxyacetophenone (1.0 eq.) and methyl 2-bromopropionate (1.2 eq.) in anhydrous THF.

  • Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux for 2-3 hours.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-hydroxy-3-(3-methoxyphenyl)butanoate.

Step 2: Oxidation

  • To a solution of the secondary alcohol from the previous step (1.0 eq.) in anhydrous DCM, add pyridinium chlorochromate (PCC) (1.5 eq.) or Dess-Martin periodinane (DMP) (1.2 eq.).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the target molecule.

Discussion
  • Expertise & Experience: The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. The activation of zinc is critical for the success of the reaction. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation, with many mild and efficient reagents available.

  • Trustworthiness: This route is highly reliable and offers excellent control over the final structure. The starting materials are readily available, and the reactions are generally high-yielding.

  • Authoritative Grounding: The Reformatsky reaction involves the formation of an organozinc intermediate which then adds to the carbonyl group of the ketone.[4]

Quantitative Data Comparison

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard ReactionRoute 3: Elaboration from 3-Methoxyacetophenone
Starting Materials Anisole, Methylsuccinic anhydride3-Bromoanisole, 3-Methylglutaric anhydride3-Methoxyacetophenone, Methyl 2-bromopropionate
Number of Steps 222
Plausible Overall Yield Low to Moderate (due to isomerism)Good to HighGood to High
Regiocontrol PoorExcellentExcellent
Scalability Moderate (purification can be an issue)GoodGood
Key Challenges Separation of isomersStrictly anhydrous conditions requiredHandling of zinc dust and oxidizing agents

Conclusion

All three proposed synthetic routes to Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate are viable based on established organic chemistry principles.

  • Route 1 (Friedel-Crafts Acylation) is the most direct on paper but is severely hampered by the lack of regiocontrol, which would likely lead to a complex mixture of products and a low yield of the desired meta-isomer.

  • Route 2 (Grignard Reaction) offers a robust and highly regioselective approach. While it requires careful handling of moisture-sensitive reagents, the predictability and likely higher yield make it a strong candidate for a reliable synthesis.

  • Route 3 (Elaboration from 3-Methoxyacetophenone) is also an excellent option, providing complete control over the substitution pattern of the aromatic ring. The reactions involved are well-understood and generally high-yielding.

For researchers and drug development professionals requiring a reliable and scalable synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, Route 2 and Route 3 are the recommended approaches. The choice between them may depend on the cost and availability of the respective starting materials.

References

Sources

Validation

A Researcher's Guide to the Structural Elucidation of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate Derivatives via X-ray Crystallography

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its function, reactivity, and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive overview of the process for determining and comparing the X-ray crystal structures of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate derivatives. While a direct comparative analysis of pre-existing crystallographic data for a series of these specific derivatives is not publicly available, this guide will equip you with the foundational knowledge, experimental protocols, and a framework for conducting such a comparison on your own novel compounds.

The core molecule, (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, with the chemical formula C13H16O4 and a molecular weight of 236.26 g/mol , serves as a significant scaffold in medicinal chemistry. The presence of the methoxy group is particularly noteworthy, as this functional group is prevalent in many natural product-derived drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic parameters.[1][2] The butanoate moiety, a type of fatty acid ester, also contributes to the molecule's overall chemical character and potential biological activity.[3][4][5]

This guide will walk you through the essential steps of synthesis, crystallization, and X-ray diffraction analysis, providing the "why" behind the "how" to ensure a robust and reproducible workflow.

The Strategic Importance of Structural Analysis

The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable information for drug design and development.[6] This non-destructive technique reveals:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.[6]

  • Conformation: The spatial arrangement of atoms in a molecule.

  • Supramolecular Structure: How molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding.[6]

  • Absolute Configuration: The absolute stereochemistry of a chiral molecule.[6]

By comparing the crystal structures of a series of derivatives, researchers can understand how subtle changes in chemical structure, such as the addition or modification of a functional group, can impact the overall three-dimensional shape and intermolecular interactions. This knowledge is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The following diagram outlines the typical workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystal_Growth Crystal Growth Solvent_Screening->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Mounting Crystal_Growth->Crystal_Harvesting Data_Collection Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Comparative_Analysis Comparative Structural Analysis Structure_Solution->Comparative_Analysis

Caption: A typical experimental workflow for determining the X-ray crystal structure of a small molecule.

Part 1: Synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate Derivatives

While specific synthesis protocols for a wide range of derivatives are not detailed in the available literature, a general approach can be inferred from similar compounds. For instance, the synthesis of related butanoates often involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.[7] The synthesis of methoxy-containing compounds can be achieved through various methods, including the reaction of a precursor with a methylating agent.[8][9]

Generalized Synthesis Protocol:

A plausible synthetic route to Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate derivatives could involve a multi-step process starting from commercially available precursors. The final step would likely be an esterification reaction.

  • Starting Materials: Begin with a suitable precursor to the 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid.

  • Reaction: React the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or acetyl chloride) to form the methyl ester.[7]

  • Work-up: After the reaction is complete, the mixture is typically neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified, often by column chromatography, to yield the pure derivative.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. The goal is to slowly form a well-ordered, single crystal of sufficient size (typically 0.1-0.25 mm in each dimension) and quality.[6][10]

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. This technique is straightforward but offers limited control over the rate of crystallization.[11]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation. This method allows for better control over the crystallization process.[11]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Step-by-Step Protocol for Crystallization Screening:

  • Solubility Testing: Begin by testing the solubility of your purified compound in a range of solvents to identify suitable candidates for crystallization.

  • Initial Screening: Set up small-scale crystallization trials using the techniques mentioned above with the most promising solvents.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.

  • Crystal Selection: Carefully examine the crystals under a microscope. Good quality crystals should be transparent with no visible cracks or defects.[10] Using a polarizing microscope can help identify single crystals, which should uniformly go dark every 90 degrees of rotation.[10]

Part 3: Unveiling the Structure with Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is ready for X-ray diffraction analysis. This is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[12]

The Diffraction Experiment:

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head.[12]

  • X-ray Source: Monochromatic X-rays, typically from a molybdenum or copper source, are generated and directed at the crystal.[12]

  • Diffraction: The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots.[12]

  • Data Collection: A detector records the positions and intensities of the diffracted X-ray beams as the crystal is rotated.[12]

From Diffraction Pattern to 3D Structure:

The collected diffraction data is then processed to determine the crystal structure. This involves:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern reveals the space group of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in an accurate three-dimensional structure.

The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and angles.[6]

A Framework for Comparative Analysis

Once you have obtained the crystal structures of two or more derivatives of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, you can perform a detailed comparative analysis. The following table provides a template for summarizing and comparing the key crystallographic data.

ParameterDerivative 1Derivative 2Derivative 3
Crystal System
Space Group
Unit Cell Dimensions
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Key Bond Lengths (Å)
C=O (keto)
C=O (ester)
C-O (methoxy)
Key Bond Angles (°)
O=C-C
C-O-C
Key Torsion Angles (°)
Phenyl-C=O
Key Intermolecular Interactions

Interpreting the Data:

  • Changes in unit cell dimensions can indicate how the overall shape of the molecule is altered.

  • Variations in bond lengths and angles can reveal electronic effects of the substituents.

  • Differences in torsion angles can highlight conformational changes.

  • The presence or absence of specific intermolecular interactions , such as hydrogen bonds or π-stacking, can explain differences in crystal packing and potentially physical properties like melting point.

The Power of the Methoxy Group in Drug Design

The methoxy group, a key feature of the target molecule, plays a significant role in medicinal chemistry. It is more than just a simple methyl and hydroxyl group combined; its unique electronic and steric properties can profoundly influence a molecule's behavior.[1] The methoxy group can:

  • Improve Metabolic Stability: By blocking sites of potential metabolism.

  • Enhance Binding Affinity: By participating in favorable interactions with the target protein.

  • Modulate Lipophilicity: Which affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Understanding how the position and orientation of the methoxy group in your derivatives affect the crystal structure can provide critical insights for designing more effective therapeutic agents.

Conclusion

While the direct comparison of existing X-ray crystal structures for a series of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate derivatives is not currently possible due to a lack of public data, this guide provides a comprehensive roadmap for researchers to generate and analyze this valuable information themselves. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, and by utilizing the provided framework for comparative analysis, scientists and drug development professionals can gain a deeper understanding of the structure-property relationships within this important class of molecules. The insights gained from such studies are invaluable for the rational design of new and improved therapeutic agents.

References

  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). Retrieved from [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2018, June 15). Retrieved from [Link]

  • Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences - Universität Bern. (n.d.). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Showing Compound Pentyl butanoate (FDB012448) - FooDB. (2010, April 8). Retrieved from [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. (2021, March 9). Retrieved from [Link]

  • Butyrate | C4H7O2- | CID 104775 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Butan-3-one-2-yl butanoate | C8H14O3 | CID 529253 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 4-[(3-methoxyphenyl)methoxy]butanoate | C13H18O4 | CID 43378156 - PubChem. (n.d.). Retrieved from [Link]

  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5). Retrieved from [Link]

  • Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate - SpectraBase. (n.d.). Retrieved from [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents. (n.d.).
  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC. (2025, May 15). Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). Retrieved from [Link]

  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents. (n.d.).
  • Showing metabocard for Ethyl butanoate (MMDBc0033431) - MiMeDB. (n.d.). Retrieved from [Link]

  • Butyric acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of stereochemical quality control. The bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of stereochemical quality control. The biological activities of enantiomers can vary dramatically, with one enantiomer offering therapeutic benefits while the other may be inactive or even elicit toxic effects. Our focus here is on a chiral β-keto ester, Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, a structural motif of interest in the synthesis of complex molecules. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

This document moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with the expert insights and causal reasoning behind experimental choices, ensuring that the selected analytical approach is not only accurate but also robust and fit for purpose.

The Analytical Imperative: Choosing the Right Tool for Stereochemical Elucidation

The selection of an analytical technique for e.e. determination is a critical decision driven by a multitude of factors including the physicochemical properties of the analyte, required accuracy and sensitivity, sample throughput, and available instrumentation. For Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, its moderate polarity, volatility, and the presence of a chromophore make it amenable to several analytical strategies. Here, we dissect the most pertinent methods, offering a comparative analysis to guide your selection.

Comparative Analysis of Key Performance Attributes
FeatureChiral HPLCChiral GCChiral SFCNMR with Chiral Solvating Agents
Principle Differential partitioning of enantiomers with a chiral stationary phase.Differential partitioning of volatile enantiomers with a chiral stationary phase.Differential partitioning using a supercritical fluid mobile phase and a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.
Resolution ExcellentExcellentExcellentVariable, dependent on analyte-agent interaction.
Sensitivity High (UV, MS detection)Very High (FID, MS detection)High (UV, MS detection)Lower, requires higher sample concentration.
Speed ModerateFastVery FastFast (for sample analysis, after method development).
Sample Throughput ModerateHighVery HighHigh
Solvent Consumption HighLow (carrier gas)Low (supercritical CO2)Low
"Green" Chemistry PoorGoodExcellentGood
Development Effort Moderate to HighModerateModerateModerate to High
Direct e.e. Measurement YesYesYesYes
Absolute Configuration No (requires standard)No (requires standard)No (requires standard)Can sometimes be inferred.

In-Depth Methodological Exploration and Protocols

The following sections provide detailed, step-by-step protocols for each technique. These are presented as robust starting points for method development, grounded in the established principles of chiral separations for β-keto esters.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for enantiomeric excess determination due to its versatility and robustness.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For β-keto esters, polysaccharide-based CSPs are particularly effective.

Causality of Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based phases, such as those derived from cellulose or amylose, provide a complex chiral environment with grooves and cavities that can differentiate between enantiomers based on subtle differences in their three-dimensional structure.[1] The choice of a coated versus an immobilized polysaccharide phase can impact solvent compatibility and column longevity.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol), is often preferred for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the racemic Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate in the mobile phase at a concentration of 1 mg/mL. For analysis, dilute to approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Expected Performance Data (Hypothetical)
ParameterValue
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like our target molecule, chiral GC offers high resolution and sensitivity.[4] The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Causality of Experimental Choices:

  • Chiral Stationary Phase: Cyclodextrin-based CSPs are effective for a wide range of chiral compounds. The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer may fit more snugly than the other, leading to differential retention.

  • Carrier Gas and Temperature Program: Hydrogen or helium is used as the carrier gas. A temperature program is often employed to ensure good peak shape and resolution while minimizing analysis time.

Experimental Protocol: Chiral GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based capillary column.

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Calculate the e.e. from the integrated peak areas of the two enantiomers.

Expected Performance Data (Hypothetical)
ParameterValue
Retention Time (Enantiomer 1) 10.2 min
Retention Time (Enantiomer 2) 10.8 min
Resolution (Rs) > 1.8
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

Causality of Experimental Choices:

  • Mobile Phase: Supercritical CO₂ has low viscosity and high diffusivity, allowing for faster separations and higher efficiency. A polar organic modifier, such as methanol or ethanol, is added to the CO₂ to modulate the polarity of the mobile phase and enhance the interaction with the CSP.

  • Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The choice of modifier can significantly impact the selectivity.

Experimental Protocol: Chiral SFC
  • Instrumentation: An SFC system with a UV detector and back-pressure regulator.

  • Chiral Column: A Chiralpak® IC column (150 mm x 4.6 mm, 5 µm particle size) or equivalent immobilized polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO₂ and methanol in a gradient or isocratic elution. A typical starting point is an isocratic mixture of 85% CO₂ and 15% methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of isopropanol and hexane (1:1) at a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: Calculate the e.e. from the peak areas.

Expected Performance Data (Hypothetical)
ParameterValue
Retention Time (Enantiomer 1) 3.5 min
Retention Time (Enantiomer 2) 4.2 min
Resolution (Rs) > 2.5
LOD ~1 µg/mL
LOQ ~3 µg/mL

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-separative method for e.e. determination.[6] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to the splitting of NMR signals for the two enantiomers.

Causality of Experimental Choices:

  • Chiral Solvating Agent: The choice of CSA is critical and depends on the functional groups present in the analyte. For a keto-ester, a CSA capable of hydrogen bonding or π-π stacking interactions near the chiral center is desirable. Pirkle's alcohol is a classic example.

  • Solvent and Concentration: The interactions are often sensitive to the solvent and the concentration of both the analyte and the CSA. Non-polar solvents are generally preferred to maximize the non-covalent interactions.

Experimental Protocol: NMR with CSA
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Solvent: Deuterated chloroform (CDCl₃) or benzene-d₆.

  • Sample Preparation:

    • Prepare a solution of the analyte in the chosen deuterated solvent at a concentration of approximately 10-20 mM.

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents) and acquire a spectrum after each addition.

  • Data Analysis:

    • Identify a proton signal close to the chiral center that shows splitting upon addition of the CSA. The methoxy or methyl protons are good candidates.

    • Integrate the two resolved signals to determine the ratio of the enantiomers and calculate the e.e.

Expected Performance Data (Hypothetical)
ParameterValue
Signal Splitting (Δδ) 0.01 - 0.05 ppm
Required Analyte Concentration > 10 mM
Accuracy Good, but can be affected by peak overlap.
Precision Good with well-resolved signals.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result racemic_sample Racemic or Enantioenriched Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate dissolution Dissolution in Appropriate Solvent racemic_sample->dissolution hplc Chiral HPLC dissolution->hplc Normal Phase gc Chiral GC dissolution->gc Volatile Sample sfc Chiral SFC dissolution->sfc Supercritical Fluid nmr NMR with CSA dissolution->nmr In NMR Tube chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram sfc->chromatogram spectrum Obtain Spectrum nmr->spectrum integration Peak Integration chromatogram->integration spectrum->integration calculation Calculate Enantiomeric Excess (%) integration->calculation ee_value Enantiomeric Excess (e.e.) calculation->ee_value

Caption: General workflow for the determination of enantiomeric excess.

Conclusion and Recommendations

The determination of the enantiomeric excess of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can be reliably achieved by several analytical techniques.

  • Chiral HPLC remains a highly recommended and robust method, particularly for routine quality control, due to its excellent resolution and established protocols.

  • Chiral SFC stands out as the superior choice for high-throughput screening and applications where speed and environmental impact are critical considerations. Its performance is often comparable or superior to HPLC.[5]

  • Chiral GC is an excellent option if high sensitivity is required and the sample is known to be thermally stable.

  • NMR with chiral solvating agents is a valuable non-separative technique for rapid screening and for situations where chromatographic method development is not feasible. However, its lower sensitivity and potential for peak overlap should be considered.

Ultimately, the choice of method will depend on the specific requirements of the research or development program. It is often prudent to develop a primary method (e.g., HPLC or SFC) and a secondary, orthogonal method (e.g., GC or NMR) for confirmation and validation purposes. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of this important chiral building block.

References

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Retrieved from [Link]

  • Takeda, S., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(24), 10144-10147.
  • De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Retrieved from [Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 48-54.
  • YMC Co., Ltd. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
  • Ranucci, E., et al. (2017). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.
  • Ianni, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906.
  • Restek Corporation. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6.
  • Harada, N., & Nakanishi, K. (2000). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI MAIL, 107, 2-23.
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University's Research Repository.
  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(15), 3856-3873.
  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR Chiral solvating agents. Chirality, 28(10), 656-667.
  • Canary, J. W., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, 134(10), 4467-4470.
  • Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1567.
  • Li, H., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 25(21), 5087.
  • Keglevich, G., et al. (2011). SEPARATION OF THE ENANTIOMERS OF P-CHIRAL CYCLIC PHOSPHORUS COMPOUNDS. Hungarian Journal of Industry and Chemistry, 39(1), 1-7.
  • ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

CAS No: 1799443-45-0 | Formula: C₁₃H₁₆O₄ | Mol. Weight: 236.26 g/mol Executive Safety Summary Role: Senior Application Scientist Status: Novel Pharmaceutical Intermediate / Organic Building Block As a researcher handling...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1799443-45-0 | Formula: C₁₃H₁₆O₄ | Mol. Weight: 236.26 g/mol

Executive Safety Summary

Role: Senior Application Scientist Status: Novel Pharmaceutical Intermediate / Organic Building Block

As a researcher handling Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate, you are likely utilizing it as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis of analogous


-keto esters dictates that we treat this compound under the Precautionary Principle .

The Core Threat: The primary risks are respiratory sensitization from dust inhalation during weighing and transdermal absorption when solubilized. As an ester-ketone derivative, it possesses lipophilic properties that facilitate skin permeation, particularly when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

Operational Directive: Handle as an Occupational Exposure Band (OEB) 3 compound (


) until specific toxicology proves otherwise. All manipulation of the neat solid must occur within a certified fume hood or powder containment enclosure.
Hazard Identification & Risk Profile

The following hazard classifications are derived from validated analogs (e.g., Methyl 4-(4-methoxyphenyl)-4-oxobutanoate) and functional group analysis.

Hazard CategoryGHS Classification (Projected)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)Do not touch face/mouth. Wash hands immediately after doffing gloves.[1]
Skin Irritation H315 (Causes skin irritation)Chemical burns possible upon prolonged contact.
Eye Irritation H319 (Causes serious eye irritation)Hydrolysis on moist mucous membranes can release acidic byproducts.
STOT - SE H335 (Respiratory irritation)CRITICAL: Dust is highly irritating to the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of matter (Solid vs. Solution).

A. Hand Protection (Glove Selection)

Scientific Rationale: The solute (Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate) is not the only concern; the carrier solvent dictates breakthrough time.

Solvent SystemRecommended Glove MaterialBreakthrough TimeProtocol
Dry Solid (Neat) Nitrile (4 mil minimum) >480 minSingle pair sufficient. Change if punctured.
Alcohol / Water Nitrile (Double Gloved) >240 minInspect outer glove for swelling.
DCM / Chloroform PVA or Silver Shield™ (Laminate) >240 minStandard Nitrile degrades in <2 mins. Do not use Nitrile alone.
DMF / DMSO Butyl Rubber or Laminate >480 minThese solvents accelerate skin absorption of the solute.
B. Respiratory & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if working with >100mg in solution due to splash risk.

  • Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton lab coat.

  • Respiratory:

    • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator (for solid handling only).

Workflow Decision Logic (Visualization)

The following diagram illustrates the decision-making process for safe handling based on the experimental stage.

PPE_Workflow Start Start: Handling Methyl 4-(3-methoxyphenyl)-... StateCheck Assess State of Matter Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Neat Compound Liquid Solution (Dissolved) StateCheck->Liquid Reaction Mix Weighing Weighing Protocol (Static Risk) Solid->Weighing Solubilization Solubilization (Exothermic Risk) Liquid->Solubilization Weighing->Solubilization Transfer PPE_Solid PPE: Nitrile Gloves + N95/Fume Hood + Lab Coat Weighing->PPE_Solid Required PPE_Liquid PPE: Laminate Gloves (if DCM) + Goggles + Fume Hood Solubilization->PPE_Liquid Required Disposal Disposal: High Temp Incineration Solubilization->Disposal Post-Reaction

Caption: Operational logic flow for selecting PPE based on the physical state of the compound and the solvent carrier involved.

Step-by-Step Operational Protocols
Protocol A: Weighing & Transfer (The Highest Risk Step)

Context: Static electricity can cause this organic powder to "fly," increasing inhalation risk.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula.

    • Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning to storage.

Protocol B: Solubilization & Reaction

Context: Dissolving esters in strong acids or bases can be exothermic.

  • Setup: Clamp the reaction vessel securely before adding solvent.

  • Addition: Add solvent slowly. If using reactive solvents (e.g., acid chlorides for downstream coupling), expect off-gassing.

  • Spill Management:

    • Keep a "dry spill kit" (vermiculite or absorbent pads) within arm's reach.

    • If a solution containing this compound spills on gloves: DOFF IMMEDIATELY . Wash hands with soap and water (do not use ethanol on skin, as it enhances permeability).

Protocol C: Decontamination & Disposal

Context: Preventing environmental release.

  • Liquids: Collect all mother liquors and solvent washes in a container labeled "Hazardous Waste: Organic Esters."

  • Solids: Contaminated gloves, weighing boats, and paper towels must be disposed of as Solid Hazardous Waste , not regular trash.

  • Destruction: The preferred method is high-temperature incineration to break down the aromatic ring structure.

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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